molecular formula C6H7BrN2 B1526950 4-Bromo-5-methylpyridin-2-amine CAS No. 1033203-32-5

4-Bromo-5-methylpyridin-2-amine

Cat. No.: B1526950
CAS No.: 1033203-32-5
M. Wt: 187.04 g/mol
InChI Key: GFIZLNBSILWOTG-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIZLNBSILWOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717098
Record name 4-Bromo-5-methylpyridin-2-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-32-5
Record name 4-Bromo-5-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-5-methylpyridin-2-amine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-5-methylpyridin-2-amine: Chemical Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine derivatives are foundational scaffolds for the synthesis of a vast array of therapeutic agents. Among these, this compound has emerged as a particularly valuable and versatile building block. Its strategic arrangement of a nucleophilic amino group, a reactive bromine atom, and an electron-donating methyl group on the pyridine ring offers a rich platform for molecular elaboration.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, a detailed, field-proven synthesis protocol, mechanistic insights, and its critical role in the development of biologically active molecules.

Core Molecular Data and Physicochemical Properties

This compound, also known as 5-bromo-4-methylpyridin-2-amine, is a substituted pyridine with the chemical formula C₆H₇BrN₂.[3] The presence of the bromine atom makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in constructing complex molecular architectures.[4][5][6] The amino group, in turn, provides a site for nucleophilic reactions and can be a key pharmacophoric element for interaction with biological targets.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-bromo-4-methylpyridin-2-amine[3]
CAS Number 98198-48-2[3]
Molecular Formula C₆H₇BrN₂[3]
Molecular Weight 187.04 g/mol [3]
Appearance Light yellow to brown solid/crystalline powder[4][8]
Melting Point 148-151 °C[8]
SMILES CC1=CC(=NC=C1Br)N[3]
InChIKey JDNCMHOKWINDKI-UHFFFAOYSA-N[3]

Synthesis of this compound

The most prevalent and scalable method for the synthesis of this compound is the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[6][9] This method is favored for its high selectivity, good yield, and use of relatively mild reaction conditions, which are crucial for both laboratory-scale and industrial production.[4][9]

Causality Behind Experimental Choices:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike harsher reagents like Br₂, NBS allows for a more controlled, selective bromination, minimizing the formation of common by-products such as the 3-bromo isomer or the 3,5-dibromo species.[4][9] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the dissolution of the starting material and the reagent.[5] Temperature control is paramount; conducting the initial addition at low temperatures (ice bath) and then allowing the reaction to proceed at a controlled room temperature (20°C) prevents over-bromination and ensures the selective formation of the desired 5-bromo isomer.[4][9]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-Amino-4-methylpyridine in DMF cool Cool solution in ice bath dissolve->cool add_dropwise Add NBS solution dropwise to cooled mixture cool->add_dropwise nbs_prep Prepare NBS solution in DMF nbs_prep->add_dropwise stir Stir at 20°C for 8-10 hours add_dropwise->stir monitor Monitor by TLC stir->monitor precipitate Pour into water to precipitate brown solid monitor->precipitate Upon completion filter_wash Filter and wash with water precipitate->filter_wash purify Wash with acetonitrile filter_wash->purify dry Dry to obtain final product purify->dry

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is based on a well-established method that ensures high selectivity and yield.[5][10]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[5] Cool the resulting solution in an ice bath.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[5] Add this NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution through a dropping funnel, ensuring the temperature is maintained.[9]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[5][9]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5][9]

  • Work-up: Upon completion, pour the reaction mixture into water. This will cause a brown solid to precipitate.[4][5]

  • Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.[4][5]

  • Purification: Further purify the dried brown solid by washing it with approximately 164 ml of acetonitrile to remove impurities.[4][5]

  • Final Product: Filter the solid again and dry it under vacuum to obtain the final product, this compound. The expected yield is approximately 80% (42 g).[4][5]

Mechanistic Rationale for Regioselectivity

The high regioselectivity of the bromination at the C-5 position is a direct consequence of the electronic effects of the substituents on the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Amino Group (-NH₂): This is a powerful electron-donating group (+M effect) that strongly activates the pyridine ring towards electrophilic attack. It increases the electron density, particularly at the ortho (C-3) and para (C-5) positions.[7]

  • Methyl Group (-CH₃): This is a weaker electron-donating group (+I effect) that also activates the ring.[7]

The combined activating and directing effects of both groups make the C-3 and C-5 positions the most electron-rich and thus the most susceptible to electrophilic attack. However, the bromine atom is introduced selectively at the C-5 position. This is because the C-5 position is para to the strongly activating amino group and experiences less steric hindrance compared to the C-3 position, which is situated between the amino and methyl groups.[7] This combination of electronic activation and steric accessibility makes the C-5 position the preferred site for bromination.[4][7]

Reaction Mechanism Diagram

G cluster_mech Electrophilic Aromatic Substitution Mechanism 2-Amino-4-methylpyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 2-Amino-4-methylpyridine->Sigma_Complex + Br⁺ (from NBS) NBS N-Bromosuccinimide (NBS) Product Sigma_Complex->Product - H⁺ Succinimide Succinimide

Caption: Mechanism of electrophilic bromination of 2-Amino-4-methylpyridine.

Conclusion and Future Outlook

This compound is a high-value intermediate whose importance in drug discovery and development cannot be overstated. Its synthesis via selective bromination of 2-Amino-4-methylpyridine is an efficient, scalable, and well-understood process. The dual functionality of the bromo and amino groups provides chemists with a versatile platform for generating molecular diversity, particularly through palladium-catalyzed cross-coupling reactions.[1][6] As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of this compound as a key building block is set to expand, solidifying its role as a cornerstone of modern medicinal chemistry.

References

A Comprehensive Spectroscopic and Analytical Guide to 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide offers a detailed examination of the spectroscopic properties of 4-Bromo-5-methylpyridin-2-amine, a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Through a multi-technique approach, this document provides the foundational data and experimental context necessary for unambiguous structural confirmation and quality control.

Compound Overview

This compound is a substituted pyridine featuring an amine group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures.[1][2]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Synonyms 2-Amino-4-bromo-5-methylpyridine, 4-Bromo-5-methyl-2-pyridinamine
CAS Number 183299-46-1
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [3]
Structure (SMILES) CC1=C(Br)C=C(N)N=C1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum reveals three distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.078Singlet1HH-6 (Pyridine)
6.406Singlet1HH-3 (Pyridine)
4.481Singlet (broad)2H-NH₂ (Amino)
2.277Singlet3H-CH₃ (Methyl)
Data sourced from patent CN201410406851.[1]

Expert Interpretation:

  • The downfield shift of the H-6 proton (8.078 ppm) is characteristic of a proton adjacent to the nitrogen in the pyridine ring.

  • The H-3 proton at 6.406 ppm is shielded by the electron-donating amino group.

  • The broad singlet for the amino protons is typical and its chemical shift can vary with concentration and solvent.

  • The methyl group protons appear as a sharp singlet at 2.277 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~158C-2 (C-NH₂)
~150C-6
~148C-5 (C-CH₃)
~110C-4 (C-Br)
~108C-3
~18C-7 (-CH₃)

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

  • Internal Standard: Tetramethylsilane (TMS) is typically used to reference the chemical shifts to 0 ppm, ensuring data comparability across different instruments.

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 w/ TMS transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer (≥400 MHz) transfer->instrument tune Tune & Shim instrument->tune acquire Acquire ¹H & ¹³C Spectra tune->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate & Assign Peaks process->integrate

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[2]

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000C-H Stretch (aromatic)Pyridine Ring
2950-2850C-H Stretch (aliphatic)Methyl Group (-CH₃)
1650-1590N-H Bend (scissoring)Primary Amine (-NH₂)
1600-1450C=C and C=N StretchPyridine Ring
~1100-1000C-Br StretchBromo Group
Vibrational frequencies are based on typical ranges for these functional groups.[4]

Expert Interpretation:

  • The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[4]

  • Absorptions in the 1600-1450 cm⁻¹ range confirm the aromatic nature of the pyridine ring.

  • The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively without comparative analysis.

Attenuated Total Reflectance (ATR) is a common, convenient technique for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure & Collect Sample Spectrum C->D E Process Data (Baseline Correction) D->E

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[2]

Electrospray Ionization (ESI), a soft ionization technique, is well-suited for this polar molecule.

Table 5: ESI-MS Data for this compound

m/z ValueIonDescription
188 / 190[M+H]⁺Protonated molecular ion
187 / 189[M]⁺˙Molecular ion (less common in ESI)
Data is consistent with reported values.[1]

Expert Interpretation:

  • Isotopic Pattern: The most critical diagnostic feature is the presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., 188 and 190). This is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance).

  • Protonation: In ESI-MS, the basic nitrogen atoms of the pyridine ring and the amino group are readily protonated, leading to the observation of the [M+H]⁺ ion as the base peak.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution (e.g., in MeOH) infuse Infuse into ESI Source dissolve->infuse ionize Generate Ions (Positive Mode) infuse->ionize analyze Analyze m/z in Mass Analyzer ionize->analyze identify Identify [M+H]⁺ Ion analyze->identify confirm Confirm Br Isotopic Pattern identify->confirm

Caption: General workflow for ESI-MS analysis.

References

4-Bromo-5-methylpyridin-2-amine reactivity and functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Functionalization of 4-Bromo-5-methylpyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its versatile reactivity in constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, synthesis, and functionalization pathways. We delve into the electronic and steric factors governing its reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed, field-tested protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this scaffold for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Strategic Value of a Substituted Pyridine

Substituted pyridine rings are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Among the myriad of available building blocks, this compound (CAS No. 98198-48-2) has emerged as a particularly valuable intermediate.[2] Its utility stems from a strategically functionalized scaffold:

  • A 2-amino group , which acts as a powerful electron-donating group and a handle for further derivatization.

  • A 4-bromo substituent , perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions.[3][4]

  • A 5-methyl group , which provides steric and electronic modulation and can influence the pharmacokinetic properties of derivative compounds.

This unique combination allows for the selective and efficient introduction of diverse functionalities, making it a cornerstone intermediate for library synthesis and the development of novel chemical entities.[5]

Synthesis and Structural Analysis

Preferred Synthetic Route: Electrophilic Bromination

The most common and efficient synthesis of this compound involves the selective electrophilic bromination of the readily available starting material, 2-amino-4-methylpyridine.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent like N,N-Dimethylformamide (DMF) offers high selectivity for the 5-position.[3] This selectivity is crucial as it avoids the formation of di-brominated or other isomeric by-products, leading to a high-yield process with straightforward purification.[3]

cluster_synthesis Synthesis of this compound start 2-Amino-4-methylpyridine solvent DMF, 0-20°C start->solvent nbs N-Bromosuccinimide (NBS) nbs->solvent product This compound solvent->product Electrophilic Aromatic Substitution

Caption: Synthesis via electrophilic bromination.

Core Principles of Reactivity: Electronic and Steric Effects

The functionalization potential of this compound is dictated by the interplay of electronic and steric factors within the pyridine ring.

  • Electronic Effects: The pyridine ring is inherently electron-deficient. However, the substituents modulate this property significantly.

    • Amino Group (-NH₂): As a strong electron-donating group through resonance (+M effect), the 2-amino group increases electron density on the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom).[4]

    • Bromine Atom (-Br): Located at the C4 position, it is para to the powerful electron-donating amino group. This arrangement polarizes the C-Br bond, increasing the electron density at C4 and making the bond highly susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling reactions.[4]

    • Methyl Group (-CH₃): This group provides a weak electron-donating effect via induction (+I effect).[4]

  • Steric Effects: The bromine at C4 is flanked by the methyl group at C5 and a hydrogen atom at C3. This environment is relatively unencumbered, allowing facile access for bulky catalyst complexes to the C-Br bond.[4]

Collectively, these features render this compound an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions and with higher efficiency than its isomers.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Palladium-catalyzed reactions have transformed modern organic synthesis, and they are the primary methods for derivatizing this compound. These reactions enable the formation of C-C, C-N, and C-O bonds with high precision and functional group tolerance.[6][7]

cluster_workflow General Cross-Coupling Experimental Workflow A 1. Reagent Assembly (Substrate, Coupling Partner, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & backfill with N2/Ar) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heat & Stir, Monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by coupling the C-Br bond with an organoboron reagent, such as a boronic acid or ester.[5][8] This reaction is a cornerstone of medicinal chemistry for accessing novel scaffolds.[8]

Mechanism Overview: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

center Pd(0)L2 A Pd(II) Complex center->A Oxidative Addition (Ar-Br) B Transmetalation A->B [Ar'B(OH)2OH]⁻ C Pd(II) Intermediate B->C D Reductive Elimination C->D D->center Product (Ar-Ar')

Caption: Generalized catalytic cycle for Suzuki coupling.

Representative Experimental Protocol:

  • Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.5 mmol).[8]

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[8]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][8]

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours.[4] Monitor the reaction's progress by TLC or LC-MS.[8]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[4]

  • Extraction: Wash the organic layer sequentially with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Data Summary: Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemp (°C)Time (h)YieldReference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good[9]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-16Not Specified[8]
Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is an indispensable tool for synthesizing arylamines by coupling the C-Br bond with a primary or secondary amine.[7][10] Given the prevalence of N-aryl structures in pharmaceuticals, this transformation is of paramount importance.[10]

Mechanism Overview: The cycle is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[10]

center Pd(0)L2 A Pd(II) Complex center->A Oxidative Addition (Ar-Br) B Amine Coordination A->B R2NH C Deprotonation B->C Base D Reductive Elimination C->D D->center Product (Ar-NR2) center Pd(0)L2 A Pd(II) Complex center->A Oxidative Addition (Ar-Br) B Transmetalation A->B Cu-C≡C-R' C Reductive Elimination B->C C->center Product (Ar-C≡C-R')

References

The Emerging Potential of 4-Bromo-5-methylpyridin-2-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of drugs targeting a wide array of biological targets, from kinases to central nervous system receptors. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 4-Bromo-5-methylpyridin-2-amine . We will explore its synthetic viability, its strategic importance as a chemical building block, and its prospective applications in drug discovery, particularly in the realm of kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive overview grounded in established chemical principles and structure-activity relationship (SAR) data from analogous compounds.

The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in drug discovery, renowned for its wide spectrum of pharmacological activities.[2] Derivatives have been successfully developed as anti-inflammatory, antihistaminic, antibacterial, antiviral, and anticancer agents.[2][3] A significant number of drugs on the market, such as the anti-inflammatory drug piroxicam and the anti-HIV agent delavirdine, feature this core structure.[2] The appeal of the 2-aminopyridine scaffold lies in its ability to act as a bioisostere for other functionalities and its capacity to engage in crucial hydrogen bonding interactions with protein targets, often mimicking the hinge-binding motif of ATP in kinases.

Synthesis of this compound: A Proposed Route

The proposed synthesis involves a regioselective electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions. However, the 4-position is also activated. The methyl group at the 5-position will also influence the regioselectivity. A careful selection of the brominating agent and reaction conditions is crucial to favor bromination at the 4-position.

Proposed Experimental Protocol: Electrophilic Bromination
  • Dissolution: Dissolve 5-methylpyridin-2-amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

  • Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent to the cooled solution of the starting material. The slow addition is critical to minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

This protocol is adapted from established procedures for the selective bromination of aminopyridine derivatives.[4][5][6]

Synthesis_Pathway start 5-methylpyridin-2-amine reagent N-Bromosuccinimide (NBS) DMF, 0°C to rt start->reagent product This compound reagent->product caption Proposed Synthesis of this compound

Caption: Proposed synthesis route for this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of three key functional handles—the 2-amino group, the 4-bromo substituent, and the 5-methyl group—allows for a multitude of chemical transformations.

Kinase Inhibitors: A Primary Target Class

The 2-aminopyridine scaffold is a well-established "hinge-binder" in a variety of protein kinases. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of ATP. The bromine atom at the 4-position serves as an excellent handle for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[4]

Table 1: Potential Cross-Coupling Reactions and their Applications

Cross-Coupling ReactionReagentResulting MoietyPotential Therapeutic Targets
Suzuki Coupling Aryl/heteroaryl boronic acids/estersBiaryl or heteroaryl-aryl structuresCDK, JAK, Src family kinases
Buchwald-Hartwig Amination AminesAryl aminesGPCRs, ion channels
Sonogashira Coupling Terminal alkynesAryl alkynesPI3K, mTOR
Heck Coupling AlkenesAryl alkenesVarious enzymes
Stille Coupling OrganostannanesBiaryl or vinyl-aryl structuresVarious enzymes

This ability to systematically introduce a wide range of substituents at the 4-position allows for the exploration of the kinase active site and the optimization of potency and selectivity. For instance, the introduction of larger, hydrophobic groups can target the hydrophobic pocket adjacent to the ATP-binding site, a common strategy in the design of selective kinase inhibitors.

Kinase_Inhibition_Concept cluster_kinase Kinase ATP Binding Site cluster_inhibitor 4-Substituted-5-methylpyridin-2-amine Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 2-Aminopyridine Core 2-Aminopyridine Core 2-Aminopyridine Core->Hinge Region H-bonding 4-Aryl/Heteroaryl Moiety 4-Aryl/Heteroaryl Moiety 4-Aryl/Heteroaryl Moiety->Hydrophobic Pocket Hydrophobic Interactions caption Binding model of a 2-aminopyridine-based kinase inhibitor.

Caption: Conceptual binding of a derivative in a kinase active site.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the 2-aminopyridine scaffold has shown promise in a variety of other therapeutic areas. The ability to functionalize the 4-position of this compound opens up possibilities for developing novel agents for:

  • Central Nervous System (CNS) Disorders: Substituted aminopyridines have been investigated for their activity on various CNS targets. The introduction of specific aryl or alkyl groups via cross-coupling can modulate properties like lipophilicity and polarity, which are crucial for blood-brain barrier penetration.

  • Antibacterial and Antifungal Agents: The 2-aminopyridine core is present in several antimicrobial compounds.[3] Derivatization of this compound could lead to new compounds with improved potency and a broader spectrum of activity against resistant pathogens.

  • Anti-inflammatory and Analgesic Drugs: As mentioned earlier, the 2-aminopyridine scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). New derivatives could be explored for their potential as novel anti-inflammatory or analgesic agents with improved side-effect profiles.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct SAR data for this compound is unavailable, valuable insights can be gleaned from studies on structurally related 2-aminopyridine derivatives.

  • Substitution at the 4-position: In many kinase inhibitor series, the nature of the substituent at the 4-position of the pyridine ring is a key determinant of potency and selectivity. Aromatic and heteroaromatic groups are often well-tolerated and can engage in additional π-stacking or hydrophobic interactions within the active site.

  • The 5-methyl group: The methyl group at the 5-position can serve to improve metabolic stability by blocking a potential site of oxidation. It can also provide a steric constraint that may favor a particular binding conformation, potentially enhancing selectivity for a specific target.

  • The 2-amino group: This group is often crucial for the primary interaction with the target protein, typically through hydrogen bonding. It can also be a site for further derivatization to modulate solubility and other physicochemical properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward proposed synthesis and the versatility of its functional groups make it an attractive starting point for the development of novel therapeutic agents. The strong precedent for the broad biological activity of 2-aminopyridine derivatives, particularly as kinase inhibitors, provides a solid rationale for the investigation of libraries based on this scaffold.

Future research should focus on:

  • Optimizing the synthesis: Developing a robust and scalable synthesis of this compound is the first critical step.

  • Library Synthesis: Utilizing high-throughput chemistry to generate a diverse library of derivatives through various cross-coupling reactions at the 4-position.

  • Biological Screening: Screening these libraries against a panel of relevant biological targets, with an initial focus on protein kinases implicated in cancer and inflammatory diseases.

  • Lead Optimization: Elucidating the structure-activity relationships to guide the optimization of hit compounds into potent and selective clinical candidates.

References

4-Bromo-5-methylpyridin-2-amine: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with significant biological and physical properties.[1][2] Among the vast array of substituted pyridines, 4-Bromo-5-methylpyridin-2-amine has emerged as a particularly valuable and versatile building block.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to a wide range of cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a powerful platform for generating diverse molecular architectures.[1] This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective utilization in organic synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98198-48-2[3]
Molecular Formula C₆H₇BrN₂[3][4]
Molecular Weight 187.04 g/mol [3][4]
Appearance White to off-white solid/powder[5]
Melting Point 148-151 °C[4][6]
Purity ≥98.0% (typical)[4]
SMILES CC1=CC(=NC=C1Br)N[3]
InChI Key JDNCMHOKWINDKI-UHFFFAOYSA-N[3]
Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a skin and eye irritant, and may cause respiratory irritation.[3][6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] For detailed safety information, always consult the Safety Data Sheet (SDS).[7][8][9][10][11]

Synthesis of this compound

The reliable and high-yielding synthesis of this compound is crucial for its widespread use. The most common and efficient method involves the electrophilic bromination of 2-amino-4-methylpyridine.

Synthetic Protocol: Bromination of 2-amino-4-methylpyridine

This protocol describes a selective bromination at the 5-position of the pyridine ring using N-Bromosuccinimide (NBS) as the brominating agent.[12][13] This method is favored for its high selectivity, mild reaction conditions, and straightforward work-up, minimizing the formation of di-brominated or other isomeric byproducts.[13]

Materials:

  • 2-amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer

  • Three-neck round-bottom flask

  • Dropping funnel

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in DMF.[12]

  • Cool the solution in an ice bath to 0-5 °C.[12]

  • Prepare a solution of NBS (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, maintaining the temperature below 10 °C.[12]

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

This method typically provides the desired product in good yield (around 80%) and high purity.[13]

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules through a variety of C-C and C-N bond-forming reactions.[14] The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the 2-amino group can be further functionalized or used to direct the formation of fused heterocyclic systems.[1]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[15][16][17] this compound is an excellent substrate for this transformation, readily coupling with a wide range of aryl- and heteroarylboronic acids.[15][17]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[15][16]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[15]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[15]

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[15]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[15][16]

  • Stir the reaction mixture at 85-95 °C and monitor by TLC.[15][16]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Substrate (5-bromo-2-methylpyridin-3-amine) [15]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine88
4-Chlorophenylboronic acid2-Amino-4-methyl-5-(4-chlorophenyl)pyridine78
4-Fluorophenylboronic acid2-Amino-4-methyl-5-(4-fluorophenyl)pyridine80

This data, from a structurally similar substrate, provides a strong indication of expected yields.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is another indispensable tool in the synthetic chemist's arsenal, facilitating the formation of carbon-nitrogen bonds.[18][19] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, opening up avenues to a vast chemical space of novel aminopyridine derivatives.[18][20]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a secondary amine.[18]

Materials:

  • This compound

  • Secondary amine (e.g., dimethylamine, 2.0 M solution in THF)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).[18]

  • Evacuate and backfill the tube with an inert gas.[18]

  • Add anhydrous toluene, followed by the solution of the volatile amine (1.5 equiv).[18]

  • Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination, and optimization may be required for different amine coupling partners.[21][22]

Visualization of Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams depict a typical experimental workflow and the logical relationship of this building block to various classes of final products.

G cluster_0 Suzuki-Miyaura Coupling Workflow A 1. Combine Reactants: This compound, Arylboronic acid, Base (K₃PO₄) B 2. Inert Atmosphere: Evacuate and backfill with Ar or N₂ A->B C 3. Add Catalyst: Pd(PPh₃)₄ B->C D 4. Add Solvents: 1,4-Dioxane/H₂O C->D E 5. Heat Reaction: 85-95 °C D->E F 6. Work-up: Extraction and washing E->F G 7. Purification: Column Chromatography F->G H Final Product: 4-Aryl-5-methylpyridin-2-amine G->H

Caption: A representative experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactions Key Transformations cluster_products Product Classes cluster_applications Downstream Applications Start This compound (Building Block) Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Other Other C-X Couplings (e.g., Sonogashira, Heck) Start->Other Biaryls Biaryl & Heteroaryl Aminopyridines Suzuki->Biaryls Amines N-Aryl & N-Heteroaryl Substituted Aminopyridines Buchwald->Amines Alkynes Alkynyl & Alkenyl Substituted Aminopyridines Other->Alkynes Pharma Pharmaceuticals (e.g., Kinase Inhibitors) Biaryls->Pharma Agro Agrochemicals Biaryls->Agro Amines->Pharma Amines->Agro Materials Functional Materials Alkynes->Materials

Caption: Logical relationship of this compound to various product classes and applications.

Conclusion

This compound has firmly established itself as a high-value, versatile building block in the field of organic synthesis.[4][5] Its strategic placement of functional groups allows for the facile and efficient construction of a wide array of complex molecular architectures. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as detailed in this guide, provide researchers with reliable methods to access novel chemical entities. As the demand for innovative pharmaceuticals, agrochemicals, and functional materials continues to grow, the importance of key intermediates like this compound in driving discovery and development is undeniable.

References

A Senior Application Scientist's Guide to 4-Bromo-5-methylpyridin-2-amine and Its Isomeric Analogue: Synthesis, Derivatization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aminopyridines

In the landscape of modern medicinal chemistry and materials science, pyridyl scaffolds are foundational. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make them a cornerstone of drug design. Within this class, substituted aminobromopyridines represent a particularly powerful and versatile class of synthetic intermediates. These molecules are bifunctional building blocks, offering two distinct and orthogonally reactive sites: a nucleophilic amino group and a bromine-substituted carbon atom primed for cross-coupling reactions.

This guide provides an in-depth technical exploration of the synthesis and derivatization of key aminobromomethyl-pyridine scaffolds. While the initial topic of interest is 4-Bromo-5-methylpyridin-2-amine, the vast majority of published, field-proven applications feature its commercially available and highly versatile isomer, 5-Bromo-4-methylpyridin-2-amine (CAS No. 98198-48-2). Therefore, this whitepaper will focus primarily on the latter, providing a robust framework for its synthesis, reactivity, and the biological significance of its derivatives, while acknowledging its relationship to other isomers. Researchers, scientists, and drug development professionals will find the following sections rich with actionable protocols, mechanistic insights, and a well-referenced overview of the compound's utility.[1][2][3]

Physical and Chemical Properties of the Core Scaffold: 5-Bromo-4-methylpyridin-2-amine

PropertyValueReference
CAS Number 98198-48-2[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Brown solid[4]
Melting Point 148-151 °C[1]
Purity ≥98.0%[1]

Part 1: Synthesis of the Core Intermediate: 5-Bromo-4-methylpyridin-2-amine

The most efficient and widely adopted method for producing 5-Bromo-4-methylpyridin-2-amine is the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[4][5] The key to this synthesis is controlling the reaction conditions to ensure mono-bromination at the C5 position, which is activated by the ortho/para-directing amino group at C2, while avoiding the formation of di-brominated or other isomeric byproducts.[5][6]

Causality of Reagent Choice:

  • N-Bromosuccinimide (NBS): NBS is selected as the brominating agent over harsher reagents like Br₂. It provides a slow, controlled release of electrophilic bromine (Br⁺), which is crucial for achieving high regioselectivity and minimizing over-bromination. Its use under mild conditions (0°C to 20°C) prevents the formation of unwanted by-products that can occur at higher temperatures.[5][6]

  • N,N-Dimethylformamide (DMF): DMF is an ideal polar aprotic solvent for this reaction. It readily dissolves the starting aminopyridine and NBS, facilitating a homogeneous reaction mixture. Its high polarity stabilizes the charged intermediates during the electrophilic aromatic substitution mechanism.

Diagram: Synthesis of 5-Bromo-4-methylpyridin-2-amine

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product SM 2-Amino-4-methylpyridine P 5-Bromo-4-methylpyridin-2-amine SM->P Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) Solvent DMF, 0°C to 20°C

Caption: Regioselective bromination workflow.

Field-Proven Experimental Protocol: Synthesis

This protocol is adapted from established and patented methods for high-yield synthesis.[4][5]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq, e.g., 30 g, 277.8 mmol) in N,N-Dimethylformamide (DMF, approx. 5 volumes, e.g., 150 ml).[4][5]

  • Cooling: Cool the solution in an ice bath to maintain a low temperature during the addition of the brominating agent.

  • Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq, e.g., 49.44 g, 277.8 mmol) in DMF. Add this solution dropwise to the cooled pyridine solution, ensuring the temperature is maintained.[4]

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 8-10 hours.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[4][5]

  • Work-up & Isolation: Pour the reaction mixture into ice water. This will cause a brown solid to precipitate. Filter the solid using a Buchner funnel and wash it thoroughly with water.[4]

  • Purification: Wash the dried solid with acetonitrile to remove impurities. Filter the solid again and dry it to obtain the final product. The expected yield is approximately 80%.[4]

Part 2: The Core Directive of Reactivity - Derivatization Strategies

The synthetic power of 5-Bromo-4-methylpyridin-2-amine lies in its two primary reactive handles. The bromine atom at the C5 position is an ideal electrophile for palladium-catalyzed cross-coupling reactions, while the amino group at C2 is a potent nucleophile.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most powerful and frequently employed method for derivatizing this scaffold.[7][8][9] It facilitates the formation of a C(sp²)-C(sp²) bond between the pyridine ring and a wide variety of aryl or heteroaryl groups, which is a critical step in building the complex biaryl structures common in pharmaceuticals.[7][8]

Causality of Reaction Conditions:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commonly used catalyst for this transformation.[8][9] The phosphine ligands stabilize the Pd(0) state and are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. More advanced systems using Palladium(II) acetate with specialized ligands like SPhos can also be highly effective, sometimes offering faster reaction times or broader substrate scope.[7]

  • Base: An inorganic base, typically Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), is essential.[7][8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[7][8] The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_inputs Reactants cluster_catalyst Catalytic System cluster_output Product Start 5-Bromo-4-methyl- pyridin-2-amine Prod 5-Aryl-4-methyl- pyridin-2-amine Start->Prod C-C Bond Formation Boronic Arylboronic Acid (R-B(OH)₂) Boronic->Prod Cat Pd(PPh₃)₄ Base K₃PO₄ Solv 1,4-Dioxane / H₂O

Caption: General workflow for Suzuki coupling.

Field-Proven Experimental Protocol: Suzuki Coupling

This generalized protocol is based on multiple successful reports for the Suzuki coupling of aminobromopyridines.[8][9]

  • Inert Atmosphere: To a dry Schlenk flask, add 5-Bromo-4-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0-2.5 eq).[8][9]

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[9] Then, add the degassed solvent system, typically 1,4-dioxane and water in a 4:1 ratio.[8][9]

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously.[8][9]

  • Monitoring: Monitor the reaction for 12-18 hours using TLC or LC-MS until the starting material is consumed.[9]

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation: Suzuki Coupling Yields

The efficiency of the Suzuki coupling can be influenced by the electronic properties of the boronic acid coupling partner. The following data, adapted from studies on the analogous 5-bromo-2-methylpyridin-3-amine, illustrates typical yields.[7][8]

Arylboronic Acid PartnerSubstituent TypeTypical Yield (%)
Phenylboronic acidNeutral85
4-Methylphenylboronic acidElectron-Donating82
4-Methoxyphenylboronic acidElectron-Donating88
4-Chlorophenylboronic acidElectron-Withdrawing78
4-Fluorophenylboronic acidElectron-Withdrawing80

Yields are based on reactions using the Pd(PPh₃)₄ catalyst system and are representative of the substrate class.[7]

B. Derivatization of the 2-Amino Group

The nucleophilic amino group provides a second vector for diversification. It can be acylated, alkylated, or used as an anchor point to construct fused heterocyclic ring systems.[3]

A common strategy involves the acylation of the amine, for instance, to form an acetamide. This can serve two purposes: it can act as a protecting group to prevent side reactions during subsequent transformations, or the resulting amide can be a key pharmacophore in the final molecule.[8]

Field-Proven Experimental Protocol: N-Acetylation

This protocol is adapted from the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide.[8]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 5-bromo-4-methylpyridin-2-amine (1.0 eq) in acetonitrile (approx. 10 volumes).

  • Reagent Addition: Add acetic anhydride (1.0 eq) and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reaction: Stir the solution at 60 °C for 30 minutes, monitoring by TLC.

  • Work-up: Evaporate the solvent under reduced pressure. Cool the residue to room temperature and add water dropwise to precipitate the product.

  • Isolation: Stir the resulting slurry for one hour, then filter the solid, wash with water, and dry to yield the N-acetylated product.

Part 3: Applications in Drug Discovery and Agrochemicals

The true value of 5-Bromo-4-methylpyridin-2-amine is realized in the biological activity of its derivatives. The ability to rapidly generate diverse libraries of compounds via Suzuki coupling has made it a valuable building block in the search for new therapeutic agents.[2][10]

  • Anticancer Agents: Derivatives of this scaffold have been explored as potent inhibitors of various kinases, which are key regulators of cell growth and proliferation. Fused pyrimido[4,5-d]pyrimidine systems, constructed using the amino group, have shown particular promise as inhibitors of cyclin-dependent kinases (CDKs).[3]

  • Antimicrobial and Anti-Biofilm Agents: A 2017 study described a series of novel pyridine derivatives synthesized via Suzuki coupling from a related isomer.[8] Several of these compounds displayed significant biofilm inhibition activity against Escherichia coli, with one derivative, 4f , showing 91.95% inhibition.[8]

  • Anti-Thrombolytic Activity: The same study also investigated the "clot lysis" or anti-thrombolytic activity of the synthesized derivatives. Compound 4b exhibited the highest activity, with a 41.32% lysis value against clot formation in human blood.[8]

  • Nitric Oxide Synthase (iNOS) Inhibitors: Analogues based on the 2-amino-4-methylpyridine core have been designed and synthesized as inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[11]

  • Agrochemicals: Beyond pharmaceuticals, the scaffold is a key intermediate in the development of modern agrochemicals, including effective herbicides and fungicides that contribute to improved crop protection.[2][10]

Conclusion and Future Outlook

5-Bromo-4-methylpyridin-2-amine and its related isomers are far more than simple chemical intermediates; they are enabling building blocks for innovation. Their well-defined and predictable reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the systematic and efficient exploration of chemical space. The proven biological activities of their derivatives across oncology, infectious disease, and inflammation underscore their continued importance in drug discovery pipelines. As synthetic methodologies continue to advance, the strategic application of this scaffold will undoubtedly lead to the development of next-generation pharmaceuticals and high-performance materials.

References

Navigating the Synthetic Landscape: A Technical Guide to 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Heterocyclic Building Block.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are prized for their ability to interact with a wide range of biological targets. Among these, 4-Bromo-5-methylpyridin-2-amine and its isomers stand out as exceptionally versatile building blocks. The strategic placement of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides a rich platform for generating diverse molecular architectures with significant therapeutic potential.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and critical applications of this compound, with a focus on empowering researchers in their drug discovery endeavors.

Clarifying the Isomeric Landscape

It is crucial to distinguish between the closely related and commercially available isomers of bromomethylaminopyridine, as the specific substitution pattern dictates their reactivity and suitability for different synthetic strategies. The primary isomers of interest are:

  • This compound: The focus of this guide.

  • 2-Amino-5-bromo-4-methylpyridine: A commonly used isomer in pharmaceutical and agrochemical synthesis.[4]

  • 5-Bromo-4-methylpyridin-2-amine: Another key isomer with distinct reactivity.

This guide will primarily focus on This compound , while acknowledging the utility and commercial sources of its important isomers.

Commercial Availability and Sourcing

This compound and its isomers are available from a range of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is imperative to verify the CAS number and specifications to ensure the correct isomer is procured.

SupplierIsomerCAS NumberPurityNotes
Sigma-Aldrich 2-Amino-5-bromo-4-methylpyridine98198-48-298%-
Chem-Impex 2-Amino-5-bromo-4-methylpyridine98198-48-2≥ 99% (GC)Key intermediate for pharmaceuticals and agrochemicals.[4]
Tokyo Chemical Industry (TCI) 2-Amino-5-bromo-4-methylpyridine98198-48-2>98.0% (GC)Also known as 2-Amino-5-bromo-4-picoline.
BLD Pharm 4-Bromo-N-(5-methylpyridin-2-yl)pyridin-2-amineNot specifiedNot specified-
Sincere-Chem 4-amino-5-bromo-2-methylpyridine10460-50-1Not specified-[5]
Achmem 4-Bromo-5-methylpyrimidin-2-amine1245643-74-698%Note: This is a pyrimidine, not a pyridine.[6]
Visa Chem Private Limited 2-Bromo-5-methylpyridin-4-amine79055-60-098%Available as a powder for laboratory use.[7]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1]

The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions.[3][8] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Protocol: Regioselective Bromination of 2-Amino-4-methylpyridine

A reliable and high-yielding method for the synthesis of the related isomer, 2-amino-5-bromo-4-methylpyridine, involves the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[8] This protocol offers high selectivity and avoids the formation of common isomeric by-products.[8]

Materials and Reagents:
  • 2-amino-4-methylpyridine

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Buchner funnel

  • Acetonitrile

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[8]

  • Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[8]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[8]

  • Work-up: Pour the reaction mixture into ice water, which will cause a brown solid to precipitate.[9]

  • Filter the solid using a Buchner funnel and wash it thoroughly with water.[9]

  • Purification: Wash the dried brown solid with 164 ml of acetonitrile.[9]

  • Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.[9]

Causality and Experimental Rationale:

The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at controlled temperatures is key to achieving high regioselectivity for the 5-position. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, and the steric hindrance from the methyl group at the 4-position directs the incoming electrophile (bromonium ion from NBS) to the less hindered 5-position. Maintaining a low temperature during the initial addition of NBS helps to control the reaction rate and prevent the formation of over-brominated by-products.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 2-amino-4-methylpyridine 2-amino-4-methylpyridine Reaction Stir 8-10 hours 2-amino-4-methylpyridine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction DMF DMF (Solvent) DMF->Reaction Temp 0°C to 20°C Temp->Reaction Workup Quench with Ice Water & Filtration Reaction->Workup TLC Monitoring Purification Acetonitrile Wash & Drying Workup->Purification Product 2-Amino-5-bromo-4-methylpyridine Purification->Product Yield ~80%

Caption: Synthetic workflow for the regioselective bromination of 2-amino-4-methylpyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

    • Wash face, hands, and any exposed skin thoroughly after handling.[11]

    • Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • IF ON SKIN: Wash with plenty of soap and water.[11]

    • IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound and its isomers are high-value scaffolds in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Their commercial availability, coupled with well-established synthetic protocols, makes them readily accessible to researchers. A thorough understanding of their reactivity, handling, and applications, as outlined in this guide, is essential for leveraging these powerful building blocks in the pursuit of new medicines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a vast array of pharmacologically active molecules.[1] 4-Bromo-5-methylpyridin-2-amine, a member of this important class, represents a valuable synthetic intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool for molecular exploration in the pursuit of novel therapeutics. The presence of amino, bromo, and methyl groups on the pyridine ring allows for a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules.[2]

This guide provides a comprehensive overview of the safety and handling precautions necessary for this compound, drawing upon data from structurally related compounds to ensure a thorough understanding of its potential hazards. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this document extrapolates information from closely related bromo-methyl-aminopyridine analogues to provide a robust safety framework.

Section 1: Hazard Identification and Analysis

GHS Hazard Classification (Inferred)

Based on available data for structural isomers, this compound should be handled as a compound with the following GHS classifications:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its safe handling and for predicting its behavior in various experimental settings. The following table summarizes the key properties of this compound, with some data inferred from its isomer, 2-Amino-5-bromo-4-methylpyridine.

PropertyValueSource
Molecular Formula C₆H₇BrN₂[3]
Molecular Weight 187.04 g/mol [3]
Appearance Likely a solid (e.g., light yellow crystalline solid)Inferred from analogues[4]
Melting Point Isomer (2-Amino-5-bromo-4-methylpyridine): 148-151 °C

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations should be conducted within the fume hood to minimize the risk of inhalation. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[6][7]

  • Skin Protection: A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile) are required.[6] Always inspect gloves for any signs of degradation before use and change them frequently.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Assess_Hazards Assess Hazards (Review SDS of Analogues) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determines Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Leads to Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a prompt and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Accidental Release Measures
  • Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]

  • Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[6]

Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Accidental Spill cluster_actions Immediate Actions Start Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Flush_with_Water Flush with Water (15 min) Skin_Contact->Flush_with_Water Eye_Contact->Flush_with_Water Seek_Medical_Attention Seek Medical Attention Ingestion->Seek_Medical_Attention Clean_Up Clean Up Spill (Avoid Dust) Small_Spill->Clean_Up Evacuate_Area Evacuate Area Large_Spill->Evacuate_Area Move_to_Fresh_Air->Seek_Medical_Attention Flush_with_Water->Seek_Medical_Attention Contain_Spill Contain Spill Evacuate_Area->Contain_Spill Contain_Spill->Clean_Up

References

An In-depth Technical Guide to 4-Bromo-5-methylpyridin-2-amine and its Isomeric Landscape for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: Information regarding the specific isomer 4-Bromo-5-methylpyridin-2-amine is limited in publicly available scientific literature. This guide will provide a comprehensive overview of the closely related and well-documented isomer, 5-Bromo-4-methylpyridin-2-amine (CAS No. 98198-48-2) . The data presented herein serves as a robust foundation for researchers, as the physicochemical properties, reactivity, and synthetic pathways are anticipated to share similarities. Key differences arising from the altered substituent positions will be highlighted from a mechanistic perspective to provide a comparative understanding.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of novel therapeutics, with its derivatives playing a pivotal role in a multitude of drug discovery programs. Among these, aminobromopyridines are particularly valuable as versatile synthetic intermediates. Their utility stems from the presence of two key functional groups: a nucleophilic amino group and a reactive bromine atom. This dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. 5-Bromo-4-methylpyridin-2-amine, in particular, has emerged as a significant building block in the synthesis of biologically active compounds, finding applications in the development of agents for oncology and infectious diseases.[1]

This technical guide offers a detailed exploration of the physical and chemical properties of 5-Bromo-4-methylpyridin-2-amine, providing insights into its synthesis, reactivity, and applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 148-151 °C[3]
Boiling Point (Predicted) 254.2 ± 35.0 °C at 760 mmHg[3]
Density (Predicted) 1.6 ± 0.1 g/cm³[3]
Solubility Soluble in methanol[3]
Purity ≥98.0%[3]
Moisture Content ≤0.5%[3]

Spectroscopic and Analytical Data

Structural confirmation of 5-Bromo-4-methylpyridin-2-amine is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for unambiguous structural assignment.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and provides insights into its fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern of its M and M+2 peaks.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino group and the aromatic C-H and C=C vibrations of the pyridine ring.

A multi-technique approach is the most robust strategy for the structural elucidation and purity assessment of this intermediate.

Synthesis and Reaction Chemistry

The synthesis of 5-Bromo-4-methylpyridin-2-amine is typically achieved through the selective bromination of 2-amino-4-methylpyridine.

Synthetic Workflow: Electrophilic Aromatic Substitution

The most common synthetic route involves an electrophilic aromatic substitution reaction using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF).[4]

G start 2-amino-4-methylpyridine reagent N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) start->reagent 1. Dissolution reaction Electrophilic Aromatic Substitution (Bromination at 5-position) reagent->reaction 2. Controlled Addition workup Aqueous Workup & Precipitation reaction->workup 3. Quenching purification Filtration and Washing (e.g., with acetonitrile) workup->purification 4. Isolation product 5-Bromo-4-methylpyridin-2-amine purification->product 5. Final Product

Caption: Synthetic workflow for 5-Bromo-4-methylpyridin-2-amine.

Experimental Protocol: Synthesis via NBS Bromination [4]

  • Reaction Setup: Dissolve 2-amino-4-methylpyridine in DMF in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of NBS in DMF to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into water to precipitate the product.

  • Purification: Filter the solid, wash with water, and then with a suitable organic solvent such as acetonitrile to afford the purified 5-Bromo-4-methylpyridin-2-amine.

This method provides a high yield of the desired product with minimal formation of by-products.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-4-methylpyridin-2-amine lies in the differential reactivity of its amino and bromo substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions.[4] This allows for the introduction of a wide range of aryl and heteroaryl moieties, which is a key strategy in exploring structure-activity relationships (SAR) during lead optimization.[1]

The reactivity of the C-Br bond is influenced by electronic effects within the pyridine ring. The amino group at the 2-position is a strong electron-donating group, which increases the electron density at the ortho and para positions. In 5-Bromo-4-methylpyridin-2-amine, the bromine atom is para to the amino group, which enhances the reactivity of the C-Br bond towards oxidative addition by a palladium(0) catalyst.[5]

G intermediate 5-Bromo-4-methylpyridin-2-amine suzuki Suzuki Coupling (Ar-B(OH)₂) intermediate->suzuki Pd catalyst, base heck Heck Coupling (Alkene) intermediate->heck Pd catalyst, base sonogashira Sonogashira Coupling (Alkyne) intermediate->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) intermediate->buchwald Pd catalyst, base product_suzuki Aryl-substituted aminopyridine suzuki->product_suzuki product_heck Alkene-substituted aminopyridine heck->product_heck product_sonogashira Alkyne-substituted aminopyridine sonogashira->product_sonogashira product_buchwald N-Aryl/Alkyl aminopyridine buchwald->product_buchwald

Caption: Key cross-coupling reactions of 5-Bromo-4-methylpyridin-2-amine.

Derivatization of the Amino Group

The amino group at the 2-position serves as a versatile handle for the construction of fused heterocyclic systems. For instance, it can be used to synthesize pyrimido[4,5-d]pyrimidines, which are known to exhibit potent anticancer and kinase inhibitory activities.[1]

Isomeric Comparison: this compound vs. 5-Bromo-4-methylpyridin-2-amine

While experimental data for this compound is scarce, we can infer potential differences in reactivity based on fundamental principles of organic chemistry.

  • Electronic Effects: In the requested isomer, this compound, the bromine atom is at the 4-position, which is also para to the electron-donating amino group at the 2-position. Therefore, the electronic activation of the C-Br bond for palladium-catalyzed cross-coupling reactions is expected to be similar to that of the 5-bromo isomer.

  • Steric Effects: The steric environment around the bromine atom can influence the rate of oxidative addition. In this compound, the bromine atom is flanked by a proton at the 3-position and the methyl group at the 5-position. In 5-Bromo-4-methylpyridin-2-amine, the bromine is flanked by the methyl group at the 4-position and a proton at the 6-position. The subtle differences in steric hindrance could lead to variations in reaction kinetics and may require optimization of catalyst and ligand systems.

Safety and Handling

5-Bromo-4-methylpyridin-2-amine is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area and avoid breathing dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

5-Bromo-4-methylpyridin-2-amine is a valuable and versatile intermediate in drug discovery and development. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an attractive starting material for the synthesis of complex, biologically active molecules. While direct data on the 4-bromo-5-methyl isomer is limited, the comprehensive understanding of the 5-bromo-4-methyl isomer provides a strong predictive framework for its use in medicinal chemistry research. Researchers are advised to consider the subtle electronic and steric differences between isomers when designing synthetic strategies.

References

Methodological & Application

Synthesis Protocol for 4-Bromo-5-methylpyridin-2-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 4-Bromo-5-methylpyridin-2-amine, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthetic strategy detailed herein circumvents the challenges of regioselectivity associated with direct bromination of the corresponding aminopyridine. The protocol is structured as a two-step process commencing with the synthesis of the key intermediate, 4-bromo-5-methyl-2-nitropyridine, followed by its reduction to the target amine. This document is intended to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology, complete with mechanistic insights, safety protocols, and detailed experimental procedures.

Introduction

Substituted pyridines are fundamental heterocyclic motifs present in a vast array of biologically active compounds. The strategic placement of functional groups on the pyridine ring is crucial for modulating the physicochemical properties and pharmacological activity of these molecules. This compound is a key building block that offers multiple reaction sites for further chemical elaboration, making it a valuable intermediate in the synthesis of complex molecular architectures.

Direct electrophilic bromination of 5-methylpyridin-2-amine is not a viable route to the desired product due to the powerful ortho- and para-directing effects of the amino group, which would favor bromination at the 3- and 5-positions. Therefore, a more strategic, multi-step approach is required to ensure the correct placement of the bromine atom at the 4-position. The synthetic pathway outlined in this guide involves the initial preparation of a nitropyridine precursor, followed by a well-established reduction to yield the final product.

Overall Synthetic Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the key intermediate, 4-bromo-5-methyl-2-nitropyridine. The second step is the reduction of the nitro group to an amine.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction Start Starting Materials Intermediate 4-Bromo-5-methyl-2-nitropyridine Start->Intermediate Reaction Step 1 Final_Product This compound Intermediate_ref->Final_Product Reduction

[Starting Material: 4-Bromo-5-methylpyridine] --(Oxidation)--> [4-Bromo-5-methylpyridine N-oxide] --(Nitration)--> [4-Bromo-5-methyl-2-nitropyridine]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, appearing as a critical pharmacophore in a multitude of clinically significant molecules. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic versatility. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged scaffold, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally high yields.[1][2] This guide provides a detailed exploration of the application of 4-Bromo-5-methylpyridin-2-amine in Suzuki-Miyaura reactions, offering researchers a comprehensive resource for the synthesis of novel 4-aryl-5-methylpyridin-2-amine derivatives. These target compounds are of significant interest in drug discovery programs targeting a range of therapeutic areas.

Mechanistic Considerations for a Substituted 2-Aminopyridine

The efficacy of the Suzuki-Miyaura coupling is governed by a catalytic cycle involving a palladium complex.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving this compound, an electron-rich and potentially coordinating substrate.

The catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[3][4] The electron-donating amino and methyl groups on the pyridine ring can increase the electron density of the C-Br bond, potentially slowing this step compared to electron-deficient pyridines.

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

The presence of the 2-amino group can lead to catalyst inhibition through coordination to the palladium center. The selection of bulky ligands can mitigate this issue by sterically hindering the formation of off-cycle catalyst complexes.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex [Ar-Pd(II)L_n-Br] OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diorgano [Ar-Pd(II)L_n-Ar'] Transmetalation->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 Product 4-Aryl-5-methylpyridin-2-amine RedElim->Product Product Release ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid caption Catalytic Cycle of the Suzuki-Miyaura Reaction. Suzuki_Workflow start Start setup Combine Reactants: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst Add Palladium Catalyst and Degassed Solvents inert->add_catalyst react Heat and Stir (85-100 °C, 8-24h) add_catalyst->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Extract monitor->workup Complete purify Dry and Purify (Column Chromatography) workup->purify end Pure Product purify->end caption Experimental Workflow for Suzuki-Miyaura Coupling.

References

Buchwald-Hartwig amination of 4-Bromo-5-methylpyridin-2-amine with anilines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Aryl-5-methylpyridin-2,4-diamines via Buchwald-Hartwig Amination

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-Bromo-5-methylpyridin-2-amine with a range of substituted anilines. The synthesis of the resulting N4-aryl-5-methylpyridin-2,4-diamine scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This document offers in-depth mechanistic insights, field-proven experimental protocols, and robust troubleshooting strategies to ensure successful execution and optimization of this critical transformation.

Introduction: The Strategic Importance of Pyridinylamines

The pyridine ring is a privileged scaffold in drug discovery, and its substituted amine derivatives are integral to a vast array of pharmaceuticals and agrochemicals.[2][3] The traditional methods for synthesizing aryl amines, such as nucleophilic aromatic substitution or the Goldberg reaction, often suffer from harsh conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig amination revolutionized C-N bond formation, providing a versatile and mild catalytic approach.[1][4]

However, the application of this reaction to heteroaromatic substrates, particularly those containing coordinating nitrogen atoms and multiple amine functionalities like this compound, presents unique challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The presence of the C2-amino group requires careful selection of conditions to ensure selective amination at the C4-position. This guide addresses these specific challenges, providing a framework for the rational design and execution of these complex couplings.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates.[5] The judicious choice of a phosphine ligand is paramount, as it modulates the catalyst's stability, reactivity, and selectivity.[6] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or bidentate phosphine ligands (e.g., BINAP, dppf) are often employed to facilitate the key steps of the reaction.[1][2][5]

The generally accepted mechanism involves four key steps:[2][5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinyl halide to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The aniline coordinates to the palladium center.

  • Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the N-arylpyridine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Complex Pd(0)L2->Ox_Add Ar-Br Amine_Coord Amine Coordination Complex Ox_Add->Amine_Coord R'-NH2 Amido_Complex Palladium-Amido Complex Amine_Coord->Amido_Complex + Base - Base-H+Br- Amido_Complex->Pd(0)L2 Reductive Elimination Product N-Aryl-5-methylpyridin-2,4-diamine Amido_Complex->Product Product Formation ArBr This compound Amine Aniline (R'-NH2) Base Base (e.g., NaOtBu)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

3.1. General Considerations

  • Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst oxidation.[2]

  • Anhydrous Reagents: Anhydrous solvents and reagents are critical for reproducibility and high yields.[2][8] Toluene and dioxane are common solvents, though alternatives can be explored.[9]

  • Catalyst System: The choice of palladium precursor, ligand, and base is crucial and may require screening for optimal results with different aniline substrates.[4][10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically effective.[8][11]

3.2. Step-by-Step Protocol

This protocol details a general procedure for the coupling of this compound with a generic aniline.

Experimental_Workflow start Start prep Reagent Preparation (Oven-dried flask, inert gas) start->prep add_solids Add Catalyst, Ligand, Base prep->add_solids inert Evacuate & Backfill with Argon (3x) add_solids->inert add_liquids Add Anhydrous Solvent & Stir inert->add_liquids add_reactants Add Pyridine & Aniline add_liquids->add_reactants heat Heat Reaction (80-110 °C) add_reactants->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Reaction Workup (Cool, Quench, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 equiv) and the substituted aniline (1.2 equiv) to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.[2]

  • Once complete, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-5-methylpyridin-2,4-diamine.

Substrate Scope and Data Presentation

The protocol is generally applicable to a range of anilines. Electron-donating and electron-withdrawing groups on the aniline can influence reaction rates and yields. The following table provides an illustrative overview of expected outcomes.

EntryAniline SubstituentTypical Yield (%)Notes
14-Methoxy85-95%Electron-donating groups often facilitate the reaction.
2H80-90%Unsubstituted aniline serves as a reliable benchmark.
34-CF₃70-85%Electron-withdrawing groups may require longer reaction times or higher temperatures.
42,4-Dimethyl75-88%Steric hindrance can impact coupling efficiency.[12]
53-Chloro75-85%Halogen substituents are generally well-tolerated.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Organometallic reactions can be sensitive to subtle variations in conditions.[10]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidation).2. Impure reagents or wet solvent.3. Inappropriate ligand/base combination.4. Pyridine coordination inhibiting the catalyst.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled, anhydrous solvents and pure reagents.3. Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[4][8] 4. Increase ligand loading or try a ligand known to perform well with heteroaromatic substrates.[13]
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Homocoupling of the aniline or pyridine.3. Reaction at the C2-amino group.1. Ensure the system is free of water; use a slightly higher catalyst loading.2. Lower the reaction temperature; check the purity of the catalyst.3. This is generally less favored, but if observed, consider protecting the C2-amine.
Incomplete Conversion 1. Insufficient reaction time or temperature.2. Catalyst deactivation over time.1. Increase reaction time and/or temperature incrementally.2. Add a second portion of fresh catalyst and ligand to the reaction mixture.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-aryl-5-methylpyridin-2,4-diamines. By understanding the reaction mechanism, adhering to stringent experimental techniques, and employing rational troubleshooting, researchers can successfully and efficiently access these valuable chemical entities. The protocols and insights provided herein serve as a comprehensive guide to navigate the nuances of this transformation, empowering scientists in their pursuit of novel molecular discovery.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-5-methylpyridin-2-amine in Synthesis

Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, this compound emerges as a particularly valuable building block. Its structure presents a unique combination of reactive handles: a bromine atom at the 4-position, ripe for palladium-catalyzed cross-coupling reactions, and a nucleophilic amino group at the 2-position, which can be further functionalized. This dual reactivity allows for the strategic and often orthogonal elaboration of the pyridine core, enabling the rapid generation of diverse molecular libraries for drug discovery and the synthesis of complex, functional materials.[1][2][3]

The electron-donating nature of the amino and methyl groups influences the reactivity of the C-Br bond, making it an excellent substrate for a variety of palladium-catalyzed transformations. This guide provides detailed application notes and robust protocols for the most common and impactful of these reactions: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The methodologies described herein are designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Core Principles: Understanding Palladium Catalysis with Aminopyridines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2] The general catalytic cycle for these reactions, while varying in the specific transmetalating agent or coupling partner, follows a common mechanistic pathway.

General_Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation / Coordination R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

For a substrate like this compound, the choice of catalyst, ligand, base, and solvent is critical to navigate potential challenges such as catalyst inhibition by the basic pyridine nitrogen or the amino group. The protocols provided below are optimized to address these factors.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[4][5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[4][6]

Scientific Rationale

The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the catalyst system and base. For an electron-rich and potentially coordinating substrate like this compound, a palladium catalyst with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is often effective.[4][7] The base, typically an inorganic carbonate or phosphate, plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[8] A mixed solvent system, such as 1,4-dioxane and water, is commonly employed to ensure the solubility of both the organic and inorganic reagents.[6][9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally analogous aminobromopyridines.[4][7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[4][9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-methylpyridin-2-amine.[10]

Catalyst SystemBaseSolventTypical Yield Range*Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)75-90%[4][7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-95%[9]
Pd-PEPPSI-IPrK₂CO₃THF70-88%[9]
Yields are based on analogous substrates and may require optimization for this compound.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[11][12] This reaction is indispensable in medicinal chemistry for accessing complex amine-containing molecules.[11]

Scientific Rationale

The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium precursor, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[12][13] The ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[11] A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the coupling amine, forming the active palladium-amido complex.[2][11] Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification Add_Reagents Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand in a sealed tube Add_Solvent Add Anhydrous Toluene Add_Reagents->Add_Solvent Heat_Stir Heat to 80-110 °C with vigorous stirring Add_Solvent->Heat_Stir Monitor Monitor by TLC or LC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT and dilute with Ethyl Acetate Monitor->Cool_Dilute Filter Filter through Celite Cool_Dilute->Filter Wash Wash with Water and Brine Filter->Wash Dry_Concentrate Dry over Na₂SO₄ and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Suitable phosphine ligand (e.g., BINAP, Xantphos) (1.5 - 7.5 mol%)[2][14]

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Anhydrous toluene

  • Dry sealed tube or pressure vessel

Procedure:

  • Reaction Setup: To a dry, oven-baked sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.[2]

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[2]

Heck Coupling: Vinylation of the Pyridine Core

The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene, offering a powerful method to introduce vinyl groups.[1][15] For this compound, this allows for the synthesis of 4-vinyl-5-methylpyridin-2-amine derivatives, which are valuable intermediates for further chemical transformations.[1]

Scientific Rationale

The Heck reaction typically employs a Pd(II) precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand, although phosphine-free conditions are also common.[2][15] An organic base, such as triethylamine (Et₃N), is essential to neutralize the hydrohalic acid generated during the catalytic cycle and to regenerate the active Pd(0) catalyst.[2] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used. Microwave irradiation can significantly accelerate the reaction rate.[2]

Detailed Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • Triethylamine (Et₃N) (2-3 eq)

  • Optional: Tetrabutylammonium bromide (TBAB) (0.6 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial or sealed tube

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the alkene, Pd(OAc)₂, and TBAB (if used).[2]

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to a set temperature (e.g., 130 °C) for a specified duration, or heat conventionally in a sealed tube. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Extraction and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Alkene PartnerCatalystBaseSolventTypical Yield Range*Reference
StyrenePd(OAc)₂Et₃NDMF60-80%[2]
n-Butyl acrylatePd(OAc)₂Et₃NDMF65-85%[2]
Yields are based on analogous substrates and may require optimization for this compound.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.[16][17]

Scientific Rationale

The Sonogashira coupling proceeds through a dual catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.[8] The amine base, often triethylamine, serves both to deprotonate the alkyne and as a solvent.[2][8]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and CuI.

  • Solvent and Reagent Addition: Add the anhydrous solvent and stir for a few minutes. Then, add this compound, the terminal alkyne, and triethylamine.[2]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[10]

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a powerful toolkit for the derivatization of its pyridine core. By understanding the principles behind these transformations and adhering to the robust protocols provided, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery, agrochemicals, and materials science. The strategic application of these methods will undoubtedly continue to fuel innovation across the chemical sciences.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. The 2-aminopyridine moiety has emerged as a privileged scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature critical for potent inhibition.[1] The strategic functionalization of this core structure is paramount for achieving desired potency, selectivity, and pharmacokinetic profiles.

4-Bromo-5-methylpyridin-2-amine is a particularly valuable building block for the synthesis of kinase inhibitor libraries. Its unique substitution pattern offers a trifecta of synthetic handles:

  • The 2-Amino Group: Acts as a crucial hydrogen bond donor for anchoring the molecule within the kinase hinge region.[1]

  • The 4-Methyl Group: Provides a point for steric and electronic modulation, influencing inhibitor conformation and interactions within the binding pocket.

  • The 5-Bromo-Position: Serves as a versatile reactive site, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This enables the exploration of diverse chemical space to optimize binding affinity and selectivity.[2]

This technical guide provides an in-depth exploration of the synthesis of kinase inhibitors starting from this compound. It offers detailed, field-proven protocols for key synthetic transformations and biological evaluation, underpinned by the causal logic behind experimental choices to empower researchers in their drug discovery endeavors.

Synthetic Strategies: Building Complexity from a Versatile Core

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the construction of carbon-carbon and carbon-nitrogen bonds at the C5 position. The two most powerful and widely employed methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds to Access Diverse Chemical Space

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[3] In the context of synthesizing kinase inhibitors from this compound, this reaction is instrumental in introducing various aryl and heteroaryl moieties that can occupy different pockets within the ATP-binding site, thereby influencing potency and selectivity.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and effective catalyst for a broad range of Suzuki couplings.[4] Its selection provides a reliable starting point for optimization.

  • Base: A base is required to activate the organoboron species. Potassium phosphate is a moderately strong base that is often effective in these couplings, providing a good balance of reactivity and functional group tolerance.[4]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is typically employed. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[4]

Generalized Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a reaction flask Inert Evacuate and backfill with inert gas (e.g., Argon) Start->Inert Solvent Add degassed solvents (e.g., 1,4-Dioxane/Water) Inert->Solvent Heat Heat reaction mixture to reflux (e.g., 85-95 °C) Solvent->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with organic solvent and wash with water and brine Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product Product Purify->Product Characterize product (NMR, MS)

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (2.5 mmol, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-methylpyridin-2-amine derivative.[3]

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is particularly useful for synthesizing kinase inhibitors where a nitrogen-linked aromatic or heteroaromatic group is required to interact with specific residues in the kinase active site.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. A common and effective combination is Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand such as XPhos. This combination facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine substrate. Sodium tert-butoxide is a widely used and effective base for this purpose.[6]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox, charge a sealable reaction tube with this compound (1.0 eq), the desired aryl amine (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Suspend the solids in a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to yield the desired N-aryl-5-bromo-4-methylpyridin-2-amine derivative.[6]

Targeting Key Signaling Pathways in Disease

Derivatives of this compound have the potential to inhibit a variety of kinases involved in critical cellular signaling pathways that are often dysregulated in diseases like cancer. Key examples include the ALK, p38 MAPK, and PLK4 signaling pathways.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[7] ALK activation triggers downstream signaling cascades, primarily the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation and survival.[6]

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (Constitutively Active) GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor ALK Inhibitor (Derived from This compound) Inhibitor->ALK

Caption: ALK signaling pathway and point of inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines.[8] Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancer.[9] The pathway involves a three-tiered kinase cascade leading to the activation of p38, which in turn phosphorylates various downstream targets, including other kinases and transcription factors.[10]

p38_MAPK_Pathway Stress Stress Stimuli (Cytokines, UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2, p53) p38->Downstream Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response Inhibitor p38 Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling pathway and point of inhibition.

Polo-like Kinase 4 (PLK4) Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper cell division.[11] Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability.[12] Therefore, inhibition of PLK4 is a promising therapeutic strategy.

PLK4_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Arrest Cell Cycle Arrest (G1 Phase) PLK4->Arrest inhibition of PLK4 leads to Spindle Mitotic Spindle Formation Centriole_Dup->Spindle Division Proper Cell Division Spindle->Division Inhibitor PLK4 Inhibitor (Derived from This compound) Inhibitor->PLK4

References

Development of Novel Agrochemicals from 4-Bromo-5-methylpyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. The substituted pyridine scaffold is a cornerstone in modern agrochemical discovery, present in numerous commercial fungicides, herbicides, and insecticides.[1][2] This guide provides a comprehensive technical framework for leveraging the versatile chemical intermediate, 4-Bromo-5-methylpyridin-2-amine, as a starting point for the synthesis of three distinct classes of potential agrochemicals. We present detailed, field-proven protocols for the rational design, synthesis, characterization, and biological evaluation of novel fungicides targeting succinate dehydrogenase (SDH), herbicides aimed at inhibiting protoporphyrinogen oxidase (PPO), and insecticides designed as nicotinic acetylcholine receptor (nAChR) agonists. This document is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering a structured approach to unlock the potential of this valuable building block.

Introduction: The Strategic Value of this compound

This compound is a strategically functionalized pyridine derivative offering two orthogonal reactive handles for molecular elaboration. The bromine atom at the 4-position is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl and heteroaryl moieties.[1] Concurrently, the nucleophilic amino group at the 2-position serves as a key site for amide bond formation, alkylation, or incorporation into larger heterocyclic systems. This dual reactivity enables the rapid generation of diverse chemical libraries, a crucial strategy in modern agrochemical discovery. The pyridine core itself is a privileged scaffold in agrochemistry, known to enhance the biological activity and modulate the physicochemical properties of active ingredients.[2][3]

Fungicide Development: Targeting Succinate Dehydrogenase (SDH)

Rationale: Succinate dehydrogenase inhibitors (SDHIs) are a vital class of fungicides that disrupt the fungal respiratory chain at Complex II, leading to cellular energy depletion and fungal death.[1] Many highly effective SDHIs feature a pyridine or pyrazole carboxamide core, which binds to the ubiquinone-binding site of the SDH enzyme.[2][4] By employing a Suzuki-Miyaura coupling reaction, we can link the this compound core to a pyrazole moiety, a well-established pharmacophore in SDHI fungicides, to generate a novel candidate molecule.

Synthesis of a Novel Pyridine-Pyrazole Fungicide Candidate

This protocol details the synthesis of N-(4-(1-methyl-1H-pyrazol-4-yl)-5-methylpyridin-2-yl)pivalamide, a novel compound designed to mimic the core structure of known SDHIs. The initial Suzuki coupling introduces the pyrazole ring, followed by acylation of the amino group to enhance binding affinity to the target enzyme.

Experimental Protocol: Synthesis of N-(4-(1-methyl-1H-pyrazol-4-yl)-5-methylpyridin-2-yl)pivalamide

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Suzuki-Miyaura Coupling to Synthesize 4-(1-methyl-1H-pyrazol-4-yl)-5-methylpyridin-2-amine

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 eq.), and Potassium Carbonate (2.0 mmol, 2.0 eq.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Acylation to Synthesize N-(4-(1-methyl-1H-pyrazol-4-yl)-5-methylpyridin-2-yl)pivalamide

  • Dissolve the product from Step 1 (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add triethylamine (1.5 mmol, 1.5 eq.) and cool the mixture to 0°C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 mmol, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final compound.

Expected Results & Characterization:

CompoundAppearanceYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)ESI-MS (m/z)
Product of Step 1 Off-white solid75-857.98 (s, 1H), 7.65 (s, 1H), 7.58 (s, 1H), 6.95 (s, 1H), 4.50 (br s, 2H), 3.92 (s, 3H), 2.25 (s, 3H).157.1, 148.9, 140.2, 138.5, 129.8, 120.5, 118.9, 110.3, 39.5, 17.8.[M+H]⁺ calc. for C₁₀H₁₃N₄: 189.11, found: 189.1.
Final Product White solid80-908.20 (s, 1H), 8.05 (s, 1H), 7.70 (s, 1H), 7.62 (s, 1H), 3.95 (s, 3H), 2.30 (s, 3H), 1.35 (s, 9H).176.5, 152.3, 149.8, 145.6, 139.1, 130.2, 121.1, 119.5, 115.4, 39.8, 39.6, 27.5, 18.1.[M+H]⁺ calc. for C₁₅H₂₁N₄O: 273.17, found: 273.2.

Note: NMR data are predicted based on structurally similar compounds and may vary.

Biological Evaluation: In Vitro SDH Inhibition Assay

Principle: This assay measures the ability of the synthesized compound to inhibit the activity of the SDH enzyme isolated from a target fungal pathogen. The enzyme's activity is determined by monitoring the reduction of a specific substrate.

Protocol: SDH Enzyme Inhibition Assay

Materials:

  • Mycelia of a target fungus (e.g., Botrytis cinerea or Sclerotinia sclerotiorum)

  • Mitochondria isolation buffer

  • Assay buffer

  • Succinate (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Synthesized test compound and a known SDHI fungicide (e.g., Boscalid) as a positive control

  • 96-well microplate reader

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the fungal mycelia using standard differential centrifugation methods.

  • Enzyme Assay:

    • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, isolated mitochondria (at an appropriate protein concentration), and the different concentrations of the test compound or positive control. Include a control with no inhibitor.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding succinate, PMS, and DCPIP to all wells.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by plotting the inhibition percentage against the logarithm of the compound concentration.

SDHI_Mechanism cluster_membrane Inner Mitochondrial Membrane Complex_II Complex II (SDH) Fumarate Fumarate Complex_II->Fumarate Converts Ubiquinol Ubiquinol Complex_II->Ubiquinol Reduces Succinate Succinate Succinate->Complex_II Binds Ubiquinone Ubiquinone Ubiquinone->Complex_II Binds ATP_Production ATP Production Ubiquinol->ATP_Production Fungicide Novel Pyridine-Pyrazole Fungicide Fungicide->Complex_II Inhibition Inhibition

Herbicide Development: Targeting Protoporphyrinogen Oxidase (PPO)

Rationale: Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid cellular damage and plant death. Many PPO-inhibiting herbicides contain a pyridine ring.[3] We propose the synthesis of a novel herbicide candidate through the formation of a urea linkage at the 2-amino position of our starting material, a common structural motif in PPO inhibitors.

Synthesis of a Novel Pyridine-Urea Herbicide Candidate

This protocol describes the synthesis of 1-(4-bromo-5-methylpyridin-2-yl)-3-(2,4-difluorophenyl)urea. The urea functional group is introduced by reacting the amino group of the starting material with a substituted phenyl isocyanate.

Experimental Protocol: Synthesis of 1-(4-bromo-5-methylpyridin-2-yl)-3-(2,4-difluorophenyl)urea

Materials:

  • This compound

  • 2,4-Difluorophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add 2,4-difluorophenyl isocyanate (1.1 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours. A precipitate may form during the reaction.

  • Monitor the reaction to completion by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with hexane, and collect the solid by vacuum filtration.

  • Wash the solid with cold hexane and dry under vacuum to yield the pure product.

Expected Results & Characterization:

CompoundAppearanceYield (%)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)ESI-MS (m/z)
Final Product White solid90-989.55 (s, 1H), 9.10 (s, 1H), 8.30 (s, 1H), 8.15 (m, 1H), 7.80 (s, 1H), 7.30 (m, 1H), 7.10 (m, 1H), 2.35 (s, 3H).160.1 (dd), 157.8 (dd), 152.4, 150.1, 148.5, 128.2, 125.3 (d), 111.5 (dd), 105.4, 104.2 (t), 100.8, 19.2.[M+H]⁺ calc. for C₁₃H₁₀BrF₂N₃O: 356.00, found: 356.0.

Note: NMR data are predicted based on structurally similar compounds and may vary.

Biological Evaluation: In Vitro PPO Inhibition Assay

Protocol: Plant PPO Enzyme Inhibition Assay

Materials:

  • Fresh leaf tissue from a susceptible weed species (e.g., Amaranthus retroflexus)

  • PPO extraction buffer

  • Assay buffer

  • Protoporphyrinogen IX (substrate)

  • Synthesized test compound and a known PPO-inhibiting herbicide (e.g., Saflufenacil) as a positive control

  • 96-well fluorescence plate reader

Procedure:

  • Enzyme Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the PPO enzyme.

  • Enzyme Assay:

    • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme extract, and the different concentrations of the inhibitors. Include a control with no inhibitor.

    • Pre-incubate the plate at 30°C for 10 minutes in the dark.

    • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

    • Measure the increase in fluorescence (excitation ~400 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

PPO_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_outcome Desired Outcome Start This compound Product Novel Pyridine-Urea (Compound X) Start->Product Urea Formation Reactant 2,4-Difluorophenyl isocyanate Reactant->Product Assay In Vitro PPO Enzyme Assay Product->Assay Weed Whole Plant Pot Assay Assay->Weed Confirms MoA Result Herbicidal Activity Weed->Result

Insecticide Development: Neonicotinoid Analogues

Rationale: Neonicotinoids are a major class of insecticides that act as agonists of insect nicotinic acetylcholine receptors (nAChRs), causing paralysis and death.[6] A key structural feature of many neonicotinoids is a 2-(nitroimino)imidazolidine or related moiety attached to a pyridine ring. We propose the synthesis of a novel neonicotinoid analogue by reacting the amino group of this compound to build a similar pharmacophore.

Synthesis of a Novel Neonicotinoid Analogue

This protocol outlines a multi-step synthesis to produce a novel neonicotinoid candidate. The key steps involve the formation of an isothiocyanate, followed by reaction with N-methyl-1,2-ethanediamine and subsequent cyclization with a nitromethylene reagent.

Experimental Protocol: Synthesis of a Novel Neonicotinoid Analogue

Materials:

  • This compound

  • Thiophosgene

  • Calcium Carbonate

  • Dichloromethane (DCM)

  • N-methyl-1,2-ethanediamine

  • 1,1-Bis(methylthio)-2-nitroethylene

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-bromo-2-isothiocyanato-5-methylpyridine

  • In a two-phase system of water (15 mL) and DCM (15 mL), add this compound (1.0 mmol, 1.0 eq.) and calcium carbonate (1.5 mmol, 1.5 eq.).

  • Cool the mixture to 0°C and add thiophosgene (1.2 mmol, 1.2 eq.) dropwise.

  • Stir vigorously at 0°C for 1 hour, then at room temperature for 2 hours.

  • Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to yield the isothiocyanate. Use this crude product directly in the next step.

Step 2: Synthesis of the Thiourea Intermediate

  • Dissolve the crude isothiocyanate from Step 1 in ethanol (10 mL).

  • Add N-methyl-1,2-ethanediamine (1.1 mmol, 1.1 eq.) and stir at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude thiourea intermediate.

Step 3: Synthesis of the Final Neonicotinoid Analogue

  • Dissolve the crude thiourea from Step 2 and 1,1-bis(methylthio)-2-nitroethylene (1.0 mmol, 1.0 eq.) in ethanol (15 mL).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Expected Results & Characterization:

CompoundAppearanceYield (%)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)ESI-MS (m/z)
Final Product Pale yellow solid40-50 (over 3 steps)8.15 (s, 1H), 7.90 (s, 1H), 6.50 (s, 1H), 4.05 (t, 2H), 3.60 (t, 2H), 3.10 (s, 3H), 2.40 (s, 3H).158.2, 153.5, 149.1, 147.8, 112.5, 108.9, 105.6, 48.9, 45.3, 35.1, 19.5.[M+H]⁺ calc. for C₁₁H₁₄BrN₄O₂S: 360.99, found: 361.0.

Note: NMR data are predicted based on structurally similar compounds and may vary.

Biological Evaluation: nAChR Binding Assay

Protocol: Radioligand Binding Assay for nAChR

Materials:

  • Membrane preparations from insect nervous tissue (e.g., housefly heads)

  • Radiolabeled neonicotinoid (e.g., [³H]imidacloprid)

  • Binding buffer

  • Synthesized test compound and a known neonicotinoid (e.g., Imidacloprid) as a positive control

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the insect membrane preparation, binding buffer, and varying concentrations of the test compound or the unlabeled positive control.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled neonicotinoid to each tube to initiate the binding reaction.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides a measure of the compound's affinity for the nAChR.

Neonicotinoid_MoA cluster_synapse Insect Synapse ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opens nAChR->Ion_Channel Neonic Novel Neonicotinoid Analogue Neonic->nAChR Irreversibly Binds (Agonist) Postsynaptic_Neuron Postsynaptic Neuron Excitation Continuous Excitation Postsynaptic_Neuron->Excitation Ion_Channel->Postsynaptic_Neuron Na⁺ influx Paralysis Paralysis & Death Excitation->Paralysis

Conclusion

This compound stands out as a highly versatile and valuable precursor for the discovery of novel agrochemicals. The distinct reactivity of its bromo and amino functionalities provides a robust platform for generating diverse molecular scaffolds. The detailed synthetic and biological testing protocols presented in this guide offer a clear and actionable pathway for researchers to explore its potential in developing next-generation fungicides, herbicides, and insecticides. By leveraging rational design based on established agrochemical classes, the probability of identifying new, effective, and safe crop protection solutions can be significantly enhanced.

References

Protocol for the N-functionalization of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the N-functionalization of 4-Bromo-5-methylpyridin-2-amine, a critical building block in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust, field-proven methodologies. This document emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Key transition metal-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, are presented as primary pathways for forming C-N bonds. The protocols are supported by authoritative references, quantitative data, and visual aids to facilitate seamless execution and troubleshooting.

Introduction: The Strategic Importance of Functionalized Pyridinamines

Substituted 2-aminopyridines are privileged scaffolds in drug discovery, appearing in a multitude of approved therapeutics.[1] The strategic functionalization of the amino group on the pyridine ring allows for the modulation of physicochemical properties, target engagement, and pharmacokinetic profiles of lead compounds. This compound, in particular, offers a versatile platform for molecular elaboration. The bromine atom at the 4-position serves as a handle for subsequent cross-coupling reactions, while the 2-amino group provides a site for introducing diverse substituents.[2]

The N-functionalization of this substrate is a key step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) drug candidates.[1] This guide will focus on palladium- and copper-catalyzed methods, which represent the state-of-the-art for C-N bond formation.

Mechanistic Considerations: Choosing the Right Path for N-Functionalization

The N-functionalization of this compound can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of method is dictated by the nature of the desired substituent (alkyl, aryl, etc.) and the overall complexity of the target molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a wide range of amine coupling partners.[3] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-functionalized product.[3]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4] For the N-arylation of 2-aminopyridines, sterically hindered biarylphosphine ligands such as RuPhos and BrettPhos have shown exceptional efficacy.[5][6]

Copper-Catalyzed Amination (Ullmann Condensation)

The copper-catalyzed amination, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods.[7] This reaction is particularly well-suited for the amination of electron-deficient aryl halides.[8] While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols utilizing various copper(I) and copper(II) catalysts in the presence of suitable ligands.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) can also be employed for the N-functionalization of pyridines, particularly when the ring is activated by electron-withdrawing groups.[11][12] In the case of pyridine derivatives, nucleophilic attack is favored at the C-2 and C-4 positions, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[13][14] However, for this compound, the electron-donating nature of the amino and methyl groups makes the ring less susceptible to direct nucleophilic attack, often necessitating the use of transition metal catalysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-functionalization of this compound. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of aminopyridines and is suitable for a wide range of aryl and heteroaryl bromides.[2][15]

  • This compound

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide)

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable Pd precatalyst[5]

  • Phosphine Ligand (e.g., RuPhos, BrettPhos, or Xantphos)[5][6][15]

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)[2][16]

  • Anhydrous Toluene or 1,4-Dioxane

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_flask To a dry Schlenk flask, add: - this compound (1.0 eq) - Aryl halide (1.1 eq) - Base (e.g., NaOt-Bu, 1.4 eq) - Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) - Ligand (e.g., RuPhos, 4-10 mol%) evacuate Evacuate and backfill the flask with an inert gas (3x) setup_flask->evacuate add_solvent Add anhydrous solvent (e.g., toluene) evacuate->add_solvent heat Heat the reaction mixture to 80-110 °C with stirring add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with an organic solvent (e.g., ethyl acetate) cool->dilute wash Wash with water and brine dilute->wash dry Dry the organic layer (e.g., over Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (silica gel) concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Reagent/ParameterMolar Equiv. / Mol %Rationale
This compound1.0Limiting Reagent
Aryl Halide1.1 - 1.2To ensure complete consumption of the starting material.
Palladium Catalyst2 - 5 mol%A sufficient catalytic amount for efficient turnover.[16]
Phosphine Ligand4 - 10 mol%To stabilize the palladium catalyst and promote the reaction.[16]
Base (NaOt-Bu or Cs₂CO₃)1.4 - 2.0To facilitate the deprotonation of the amine.[16]
SolventAnhydrousTo prevent catalyst deactivation.
Temperature80 - 110 °CTo provide sufficient energy for the reaction to proceed.[16]
Reaction Time12 - 24 hTypical duration, monitor for completion.[16]
Protocol 2: Copper-Catalyzed N-Arylation

This protocol offers a more economical approach to N-arylation and is particularly effective for certain substrate combinations.[7][17]

  • This compound

  • Aryl or Heteroaryl Halide

  • Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)[7][9]

  • Ligand (e.g., L-proline, DMEDA)[7][10]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Copper_Catalyzed_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_tube To a sealed tube, add: - this compound (1.0 eq) - Aryl halide (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Copper catalyst (e.g., CuI, 5-10 mol%) - Ligand (e.g., L-proline, 10-20 mol%) add_solvent Add anhydrous solvent (e.g., DMSO) setup_tube->add_solvent heat Heat the reaction mixture to 100-130 °C with stirring add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with water and extract with an organic solvent (e.g., ethyl acetate) cool->dilute wash Wash the combined organic layers with brine dilute->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (silica gel) concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize

Caption: Workflow for Copper-Catalyzed N-Arylation.

Reagent/ParameterMolar Equiv. / Mol %Rationale
This compound1.0Limiting Reagent
Aryl Halide1.2 - 1.5To drive the reaction to completion.
Copper Catalyst5 - 10 mol%A standard catalytic loading for Ullmann-type reactions.[7]
Ligand10 - 20 mol%To stabilize the copper catalyst and enhance its reactivity.[7]
Base (K₂CO₃ or K₃PO₄)2.0 - 3.0A milder base suitable for copper-catalyzed reactions.
SolventAnhydrous Polar AproticTo solubilize the reagents and facilitate the reaction.
Temperature100 - 130 °CHigher temperatures are often required for copper catalysis.[7]
Reaction Time24 - 48 hTypically longer reaction times compared to palladium catalysis.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.[18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[18][19]

  • Avoid inhalation of dusts and vapors.[20]

  • Wash hands thoroughly after handling chemicals.[19]

Reagent-Specific Hazards:

  • Bromopyridines: These compounds can be irritating to the skin, eyes, and respiratory tract. Handle with care.[18]

  • Palladium and Copper Catalysts: While generally stable, some palladium catalysts can be pyrophoric. Handle in an inert atmosphere and consult the Safety Data Sheet (SDS) for specific handling instructions.

  • Solvents: Toluene, dioxane, DMSO, and DMF are flammable and have associated health risks. Avoid exposure and handle in a fume hood.

  • Bases: Sodium tert-butoxide is a strong base and is corrosive. Cesium carbonate and potassium carbonate are irritants. Handle with appropriate care.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[18]

  • For larger spills, evacuate the area and follow institutional emergency procedures.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is set up under strictly anhydrous and anaerobic conditions.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Poor choice of ligand/baseScreen different ligands and bases to find the optimal combination for your specific substrates.
Formation of Side Products HydrodehalogenationEnsure the reaction is free of water and other protic sources.
Homocoupling of the aryl halideUse a lower catalyst loading or a different ligand.
Double arylationThis is less common with 2-aminopyridines but can be minimized by using a slight excess of the amine.
Difficulty in Purification Co-elution of product and starting materialsOptimize the solvent system for column chromatography. Consider derivatization of the starting material or product to alter its polarity.
Residual catalystPass the crude product through a plug of silica gel or use a metal scavenger.

Conclusion

The N-functionalization of this compound is a pivotal transformation in the synthesis of valuable compounds for the pharmaceutical and materials science industries. The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are robust and reliable methods for achieving this transformation. By carefully selecting the appropriate catalyst system, ligand, base, and reaction conditions, researchers can efficiently synthesize a diverse library of N-functionalized pyridinamines. This guide provides a comprehensive framework for the successful execution of these reactions, emphasizing safety, mechanistic understanding, and practical application.

References

Application Notes and Protocols for Regioselective Reactions of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

In the landscape of modern drug discovery and development, pyridin-2-amine derivatives represent a "privileged scaffold," a molecular framework that frequently appears in biologically active compounds. The strategic derivatization of this core structure allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutics. 4-Bromo-5-methylpyridin-2-amine is a particularly valuable building block, offering a reactive handle at the C-4 position for a variety of palladium-catalyzed cross-coupling reactions. The interplay between the electron-donating amino group at C-2 and the methyl group at C-5 exerts a significant influence on the electronic properties and, consequently, the regiochemical outcome of these transformations.

This comprehensive guide provides an in-depth exploration of the key regioselective reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Designed for researchers, medicinal chemists, and process development scientists, this document offers not only detailed, step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthetic outcomes.

Understanding Regioselectivity: The Electronic Landscape of this compound

The success of any cross-coupling strategy hinges on a predictable and controllable regioselectivity. In the case of this compound, the primary site of reaction is the carbon-bromine bond at the C-4 position. This preference is dictated by a combination of electronic and steric factors. The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient centers at the C-2, C-4, and C-6 positions, thereby activating the C-Br bond at C-4 towards oxidative addition by a palladium(0) catalyst. While the amino group at C-2 is strongly electron-donating, its influence is most pronounced at the ortho (C-3) and para (C-6, though unsubstituted) positions. The bromine at C-4 is meta to the amino group, and thus its reactivity is primarily governed by the activating effect of the ring nitrogen.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2] For this compound, this reaction provides a robust method for introducing a wide array of aryl and heteroaryl substituents at the C-4 position.

Expertise & Experience: Causality Behind Experimental Choices

The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich and potentially coordinating substrates like aminopyridines, traditional palladium catalysts such as Pd(PPh₃)₄ are often effective. The choice of a relatively mild inorganic base like potassium carbonate or potassium phosphate is crucial to prevent undesired side reactions while still facilitating the transmetalation step. A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is employed to dissolve both the organic and inorganic reagents.

Catalytic Cycle: Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_diaryl Ar_BOH2 Ar'-B(OH)₂ (Base) Ar_BOH2->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate This compound Substrate->OxAdd Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_amido Ar-Pd(II)L₂(NR₂) Amine_Coord->PdII_amido Amine R₂NH (Base) Amine->Amine_Coord RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Substrate This compound Substrate->OxAdd Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_alkynyl Ar-Pd(II)L₂(C≡C-R) Transmetalation->PdII_alkynyl Cu_acetylide R-C≡C-Cu Cu_acetylide->Transmetalation RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product Substrate This compound Substrate->OxAdd

References

Application Note: A Scalable and Selective Synthesis of 4-Bromo-5-methylpyridin-2-amine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-5-methylpyridin-2-amine

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and pharmaceutical development.[1][2] Its strategic importance lies in the versatile reactivity endowed by its unique substitution pattern. The presence of a bromine atom at the 5-position, an amino group at the 2-position, and a methyl group at the 4-position creates a scaffold ripe for synthetic elaboration.[3] Specifically, the bromo substituent is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental transformations for constructing complex molecular architectures.[3][4][5] The amino group provides a nucleophilic center for further functionalization, such as amidation or N-alkylation.[3][6] This multi-faceted reactivity makes this compound a sought-after intermediate for the synthesis of novel therapeutic agents.[7][8]

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The chosen synthetic route is based on the selective electrophilic bromination of 2-amino-4-methylpyridine, a method favored for its high regioselectivity, operational simplicity, and amenability to large-scale production.[3][9] We will delve into the mechanistic rationale, process optimization, critical safety considerations for scale-up, and a step-by-step experimental guide.

Synthetic Strategy: Electrophilic Bromination with N-Bromosuccinimide (NBS)

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring of the starting material, 2-amino-4-methylpyridine, is activated towards electrophilic attack by the electron-donating amino and methyl groups. The key to a successful and selective synthesis is the choice of the brominating agent and the precise control of reaction conditions.

While various brominating agents exist, such as elemental bromine (Br₂), hydrobromic acid (HBr), and Dibromoisocyanuric acid (DBI), N-Bromosuccinimide (NBS) is the reagent of choice for this transformation on a larger scale.[4][5][10]

Causality for Reagent Selection:

  • Selectivity: NBS provides excellent regioselectivity for the 5-position, minimizing the formation of the 3-bromo isomer and the 3,5-dibromo byproduct.[5][9] This is crucial for ensuring high purity of the final product and simplifying downstream purification.

  • Safety and Handling: Unlike liquid bromine, which is highly corrosive, volatile, and toxic, NBS is a crystalline solid that is significantly easier and safer to handle, a critical consideration for industrial applications.[11][12]

  • Reaction Conditions: The reaction with NBS can be conducted under relatively mild conditions, typically starting at low temperatures (0 °C) and gradually warming to room temperature, which helps in controlling the exothermic nature of the reaction.[4][5]

Dibromoisocyanuric acid (DBI) is a more powerful brominating agent than NBS but can be less selective and requires stringent handling precautions due to its high reactivity and potential to ignite or explode upon contact with reducing agents.[10][13][14] For this specific transformation, the milder reactivity of NBS is advantageous for achieving high monobromination selectivity.[5]

Reaction Mechanism Overview

The reaction is an electrophilic aromatic substitution. The amino group at the C2 position and the methyl group at the C4 position are ortho-, para-directing and activating. The electrophile, a bromonium ion (Br⁺) or its equivalent generated from NBS, preferentially attacks the electron-rich 5-position of the pyridine ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_product Products 2_amino_4_methylpyridine 2-Amino-4-methylpyridine Sigma_Complex Sigma Complex (Arenium Ion) 2_amino_4_methylpyridine->Sigma_Complex + Br+ (from NBS) NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Generates Succinimide byproduct Final_Product This compound Sigma_Complex->Final_Product - H+

Caption: Electrophilic aromatic substitution mechanism.

Detailed Scale-up Protocol

This protocol is designed for a laboratory scale of 30 g of starting material and can be adapted for larger scales with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-4-methylpyridine108.1430.0 g277.4Starting Material
N-Bromosuccinimide (NBS)177.9849.38 g277.4Brominating Agent (1.0 equivalent)
N,N-Dimethylformamide (DMF)73.09150 mL + ~50 mL-Anhydrous grade recommended
Deionized Water18.02~2 L-For work-up
Acetonitrile41.05~165 mL-For purification wash
Equipment
  • Three-neck round-bottom flask (1 L capacity) with appropriate stoppers

  • Mechanical stirrer with overhead motor and stirring shaft/paddle

  • Dropping funnel (250 mL)

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Buchner funnel and filter flask (2 L)

  • Vacuum source

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Experimental Procedure

Step 1: Reaction Setup

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 2-amino-4-methylpyridine (30.0 g, 277.4 mmol).

  • Add 150 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture until the starting material is completely dissolved.

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

Step 2: Addition of Brominating Agent

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (49.38 g, 277.4 mmol) in approximately 50 mL of DMF. Gentle warming may be required for full dissolution; ensure the solution is cooled back to room temperature before use.

  • Transfer the NBS solution to the dropping funnel.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. This slow, controlled addition is vital to manage the reaction exotherm and prevent the formation of the di-brominated byproduct.[5][9]

Step 3: Reaction Progression and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C).

  • Let the reaction proceed at this temperature for 8-10 hours, with continuous stirring.[4][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4] A suitable mobile phase is Ethyl Acetate/Hexane (e.g., 1:1 v/v).

Step 4: Work-up and Product Isolation

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 1.5 L of cold deionized water while stirring.

  • A brown solid will precipitate out of the solution.[4][5] Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with additional deionized water (2 x 250 mL) to remove residual DMF and succinimide.[4]

Step 5: Purification

  • Dry the collected brown solid under vacuum or in a vacuum oven at 40-50 °C until constant weight is achieved.

  • Transfer the dried crude solid to a beaker and add acetonitrile (164 mL).[5]

  • Stir the slurry at room temperature for 1 hour. This wash helps to remove more soluble impurities.

  • Filter the solid again using a Buchner funnel, wash the cake with a small amount of fresh acetonitrile, and dry it thoroughly under vacuum.

  • The final product, this compound, is obtained as a brown solid. The expected yield is approximately 80% (around 42 g).[4][5]

Physicochemical Properties of the Product
PropertyValueReference
CAS Number 98198-48-2[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Off-white to brown solid/crystalline powder[4][5]
Melting Point 148-151 °C[1]
Purity (Typical) ≥98.0%[1]

Process Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. The primary risks in this protocol are associated with the reagents and the reaction itself.

  • N-Bromosuccinimide (NBS):

    • Hazards: NBS is a strong oxidizing agent and is corrosive.[12][15] It can cause severe skin burns and eye damage.[11][12] It is harmful if swallowed and may cause an allergic skin reaction.[11][15][16]

    • Handling: Always handle NBS in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid creating dust.[16]

    • Thermal Instability: Many reactions involving NBS are highly exothermic.[11] Of particular note for scale-up, solutions of NBS in DMF can undergo hazardous thermal decomposition at relatively low temperatures. A study established a safe working temperature of 32 °C for a 22 wt% solution.[17] Strict temperature control is therefore not just a matter of purity, but a critical safety imperative.

  • N,N-Dimethylformamide (DMF):

    • Hazards: DMF is a combustible liquid and is harmful in contact with skin or if inhaled. It is also a suspected teratogen.

    • Handling: Use in a fume hood and wear appropriate PPE. Avoid sources of ignition.

  • General Precautions:

    • Exotherm Control: The bromination reaction is exothermic. The primary control measure is the slow, dropwise addition of the NBS solution while maintaining a low temperature with an efficient cooling bath. For larger scales, a jacketed reactor with a chiller is essential.

    • Ventilation: All operations should be performed in a chemical fume hood to avoid inhalation of vapors and dust.

    • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Workflow Visualization

Synthesis_Workflow A 1. Reaction Setup Dissolve 2-amino-4-methylpyridine in DMF and cool to 0°C B 2. Reagent Addition Dropwise add NBS/DMF solution (Maintain T < 10°C) A->B C 3. Reaction Stir for 8-10 hours at room temperature B->C D 4. Monitoring Check for completion using TLC C->D D->C If incomplete E 5. Work-up Precipitate in water and filter D->E If complete F 6. Drying Dry crude solid under vacuum E->F G 7. Purification Wash solid with acetonitrile F->G H 8. Final Product Filter and dry to obtain pure this compound G->H

Caption: Scalable synthesis workflow for this compound.

Conclusion

The protocol described provides a reliable, high-yielding, and scalable method for the synthesis of this compound. The use of N-Bromosuccinimide as a brominating agent under controlled temperature conditions ensures high selectivity for the desired 5-bromo isomer, avoiding the formation of significant byproducts.[3][5][9] Adherence to the detailed procedural steps and rigorous safety precautions is essential for the successful and safe execution of this synthesis, particularly when transitioning to a larger production scale. This versatile intermediate can thus be produced efficiently for its widespread applications in drug discovery and development programs.[3][4]

References

Application Notes and Protocols: 4-Bromo-5-methylpyridin-2-amine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-5-methylpyridin-2-amine (also known as 5-bromo-4-methylpyridin-2-amine) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery.[1] Its strategic arrangement of a reactive bromine atom, an amino group, and a methyl group on the pyridine core offers a versatile platform for constructing complex molecular architectures.[2] The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the 2-amino group serves as a nucleophile for cyclization reactions. This guide provides an in-depth exploration of its application in synthesizing high-value heterocyclic compounds, focusing on the construction of imidazo[1,2-a]pyridines and derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this intermediate for novel compound library generation and lead optimization.

Synthesis of the Starting Material: this compound

A reliable supply of high-purity starting material is crucial for successful downstream applications. The most common and efficient method for preparing this compound is through the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[3]

Reaction Principle: The synthesis proceeds via an electrophilic aromatic substitution. The use of N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides high selectivity for the 5-position, which is activated by the amino group.[3] This method is advantageous as it minimizes the formation of di-brominated or other isomeric by-products.[4]

Protocol 1: Synthesis of this compound

This protocol is adapted from established high-yield procedures.[4][5]

Materials and Reagents:

  • 2-Amino-4-methylpyridine (30 g, 277.8 mmol)

  • N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol)

  • N,N-Dimethylformamide (DMF) (150 ml)

  • Acetonitrile (164 ml)

  • Deionized Water

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 2-Amino-4-methylpyridine (30 g, 277.8 mmol) in DMF (150 ml). Cool the solution in an ice bath.[3]

  • Addition of Brominating Agent: Slowly add a solution of NBS (49.44 g, 277.8 mmol) in DMF dropwise to the cooled reaction mixture.[5]

  • Reaction: Allow the reaction to stir at 20°C for 8-10 hours.[4][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up and Isolation: Pour the reaction mixture into water, which will cause a brown solid to precipitate.[3][4] Filter the solid using a Buchner funnel and wash it thoroughly with water.[3]

  • Purification: Wash the dried brown solid with acetonitrile (164 ml). Filter the purified solid again and dry it to obtain the final product.[3][5]

Expected Results:

  • Product: this compound (brown solid).

  • Yield: Approximately 80% (42 g).[3][5]

  • Characterization (as reported):

    • ¹H NMR (400 MHz, CDCl₃): δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H).[5]

    • Mass Spectrum (m/z): 188 (M+1).[5]

Application in Fused Heterocycle Synthesis: Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs like the hypnotic zolpidem and the anxiolytic alpidem.[5][6] This class of compounds exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Reaction Principle (Tschitschibabin Reaction): The most direct method for constructing the imidazo[1,2-a]pyridine core from this compound is through condensation with an α-halocarbonyl compound, such as an α-haloketone.[5] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused heterocyclic system.[5]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 4-Bromo-5-methyl- pyridin-2-amine C Condensation (e.g., Ethanol, Reflux) A->C B α-Haloketone (e.g., 2-Bromoacetophenone) B->C D Work-up (Neutralization, Extraction) C->D Tschitschibabin Reaction E Purification (Filtration/Chromatography) D->E F 6-bromo-7-methyl-imidazo [1,2-a]pyridine Derivative E->F

Caption: General workflow for synthesizing Imidazo[1,2-a]pyridine derivatives.

Protocol 2: Synthesis of 6-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is an adaptation of a general method for the synthesis of imidazo[1,2-a]pyridines.[5]

Materials and Reagents:

  • This compound (1.87 g, 10 mmol)

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Ethanol (50 mL)

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate or Dichloromethane

Procedure:

  • Reaction Setup: To a solution of this compound (1.87 g, 10 mmol) in ethanol (50 mL), add 2-bromoacetophenone (1.99 g, 10 mmol).[5]

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.[5]

  • Work-up: After completion, cool the reaction mixture to room temperature.[5]

    • If a precipitate forms: Filter the solid and wash it with cold ethanol.

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[5]

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[5]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[7][8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl and heteroaryl compounds, which are prominent scaffolds in many pharmaceutical agents.[9] It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid.[7]

Reaction Principle: The reaction is catalyzed by a Pd(0) complex. The catalytic cycle involves three key steps: (i) oxidative addition of the aryl bromide to the Pd(0) catalyst, (ii) transmetalation with the boronic acid (activated by a base), and (iii) reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Expertise in Catalyst Selection: The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst system, including the ligand and base.[10] For electron-rich and potentially coordinating substrates like aminopyridines, catalyst selection is paramount.

Catalyst SystemLigandBaseSolventTypical Yield Range (%)[10]Rationale & Insights
System 1: Traditional Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O78-88A reliable, commercially available "first-generation" catalyst. PPh₃ is a good general-purpose ligand. Effective for many standard couplings.[9][10]
System 2: Buchwald Ligand Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OExpected HighBuchwald's biarylphosphine ligands (like SPhos) are electron-rich and sterically hindered, promoting faster oxidative addition and reductive elimination, often leading to higher yields and broader substrate scope.[10]
System 3: N-Heterocyclic Carbene Pd-PEPPSI-IPrK₂CO₃THFExpected HighN-Heterocyclic Carbene (NHC) ligands form very stable and highly active palladium complexes, often effective for challenging substrates and allowing for lower catalyst loadings.[10]

G cluster_start Inputs cluster_process Process cluster_end Output A This compound E Reaction Setup (Inert Atmosphere) A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., K₃PO₄) D->E F Heating (85-95 °C) E->F Solvent Addition (Dioxane/H₂O) G Work-up & Purification F->G Reaction Monitoring (TLC/LC-MS) H 5-Aryl-4-methylpyridin-2-amine G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from a general method for a structurally analogous substrate.[9]

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous 1,4-dioxane and degassed water (4:1 ratio)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[9]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add the anhydrous 1,4-dioxane and degassed water (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[9]

  • Reaction: Stir the reaction mixture at 85-95 °C for 12-18 hours. Monitor progress by TLC or LC-MS.[9]

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.[9]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals and functional materials.[11] This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond between an aryl halide and an amine.[8][12]

Reaction Principle: The catalytic cycle is a cornerstone of modern organometallic chemistry.[11] It involves (i) oxidative addition of the aryl bromide to the Pd(0) catalyst, (ii) coordination of the amine substrate, (iii) deprotonation by a base to form a palladium-amido complex, and (iv) reductive elimination to form the desired N-substituted aminopyridine product and regenerate the Pd(0) catalyst.[11] The choice of phosphine ligand is critical to facilitate the reductive elimination step.[11]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [Ar-Pd(II)-NHR'R'']⁺ (L)₂ OA_Complex->Amine_Complex + HNR'R'' - Br⁻ Amido_Complex Ar-Pd(II)-NR'R'' (L)₂ Amine_Complex->Amido_Complex + Base - [Base-H]⁺ Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.

This protocol is based on a general method for the amination of 2-Amino-5-bromo-4-methylpyridine.[11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.[11]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).[11]

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the solution of the volatile amine.[11]

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of silica gel or celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired N-substituted aminopyridine.

Conclusion

This compound stands out as a highly versatile and valuable building block for heterocyclic synthesis. Its capacity to undergo both cyclization reactions to form fused systems like imidazo[1,2-a]pyridines and palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation provides chemists with a powerful tool for generating molecular diversity. The protocols and insights provided in this guide are intended to facilitate the application of this key intermediate in the rapid development of novel compounds for pharmaceutical and agrochemical research.

References

Troubleshooting & Optimization

Common side products in the synthesis of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-Bromo-5-methylpyridin-2-amine. This key pyridine intermediate is a versatile building block, particularly valuable for its role in constructing complex molecular architectures through cross-coupling reactions.[1][2][3] The predominant synthetic route involves the electrophilic bromination of 2-Amino-4-methylpyridine. While seemingly straightforward, this reaction is prone to the formation of specific, often closely related, side products that can complicate purification and impact yield.

This document provides a troubleshooting framework in a question-and-answer format to proactively address common issues, explain the mechanistic origins of impurities, and offer field-proven strategies for their mitigation and removal.

Core Synthesis Reaction Overview

The most common and scalable method for preparing this compound is the electrophilic aromatic substitution of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[1][4] The reaction is typically performed at reduced temperatures to control selectivity.

SM 2-Amino-4-methylpyridine Solvent DMF, 0-20°C SM->Solvent NBS N-Bromosuccinimide (NBS) NBS->Solvent Product This compound (Desired Product) Solvent->Product Major Pathway

Caption: Core reaction for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant, less-polar spot in addition to my product and starting material. What is this impurity and why did it form?

Answer: This new, less-polar spot is almost certainly the di-brominated side product, 2-Amino-3,5-dibromo-4-methylpyridine .

  • Causality (The "Why"): The 2-amino group is a powerful activating group in electrophilic aromatic substitution, increasing the electron density of the pyridine ring.[5] After the first bromine atom is added at the 5-position (para to the amino group), the ring is somewhat deactivated. However, if the reaction temperature is too high or excess brominating agent is present, there is sufficient energy to overcome this deactivation and force a second bromination. This second substitution occurs at the 3-position (ortho to the amino group), the next most activated site. High reaction temperatures are a primary cause of this di-bromination.[4][6][7]

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain the reaction temperature at or below 20°C, ideally using an ice bath during the addition of NBS.[2][6] The dropwise addition of the brominating agent is essential to dissipate the heat of the reaction.[4][6]

    • Stoichiometric Reagent Control: Use a precise 1.0 equivalent of N-Bromosuccinimide. An excess of the brominating agent directly increases the likelihood of a second substitution.[6]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the 2-Amino-4-methylpyridine is no longer visible to prevent over-reaction.[1][4]

Q2: I've isolated my product, but NMR analysis indicates the presence of a minor isomeric impurity. What is it and how can I avoid it?

Answer: The most likely isomeric impurity is 2-Amino-3-bromo-4-methylpyridine .

  • Causality (The "Why"): In the electrophilic bromination of 2-Amino-4-methylpyridine, the incoming electrophile (Br+) is directed by the existing substituents. The -NH2 group strongly directs ortho and para, while the -CH3 group weakly directs ortho and para.

    • Position 5 (Desired): This position is para to the strongly activating -NH2 group, making it the most electronically favored site.

    • Position 3: This position is ortho to the -NH2 group, making it the second most favored site.

    • Position 6: This position is ortho to the -NH2 group but is sterically hindered by the adjacent nitrogen atom.

    While the 5-bromo isomer is the major product, a small amount of the 3-bromo isomer can form concurrently.[4] Optimized reaction protocols with NBS are designed to be highly selective for the 5-position, with some sources claiming the 3-bromo isomer is not formed under their specific conditions.[7]

  • Mitigation & Removal:

    • Adherence to Protocol: The same conditions that prevent di-bromination (low temperature, controlled addition) also maximize selectivity for the 5-position over the 3-position.

    • Purification is Key: Since this isomer may form even under controlled conditions, purification is the most effective removal strategy.

      • Washing/Trituration: Washing the crude solid with a solvent like acetonitrile can effectively remove many impurities.[4][6][7]

      • Column Chromatography: For the highest purity, silica gel column chromatography is recommended. The isomers will have different polarities, allowing for their separation. A gradient of ethyl acetate in hexanes is a common starting point for elution.

Q3: My reaction has stalled, or the yield is very low. What are the likely causes?

Answer: Low yield can stem from several factors beyond side product formation.

  • Causality & Troubleshooting:

    • Incomplete Reaction: Ensure the reaction has run to completion by monitoring via TLC. If starting material remains after the recommended time (typically 8-10 hours at 20°C), the reaction may require additional time.[4][6]

    • Reagent Quality: Ensure the N-Bromosuccinimide (NBS) is of high purity and has been stored correctly. NBS can degrade over time; using a freshly opened bottle or recrystallized material is advisable.

    • Work-up Losses: The product is precipitated by adding the reaction mixture to water.[4][7] If the product has some solubility, losses can occur. Ensure a sufficient volume of water is used for complete precipitation and that the mixture is thoroughly chilled. If extraction is used, saturating the aqueous layer with brine can reduce the product's solubility in the aqueous phase.[6]

cluster_reaction Reaction Pathway cluster_products Potential Products SM 2-Amino-4-methylpyridine NBS + NBS (1.0 eq) Low Temp P_desired Desired Product This compound SM->P_desired Major P_iso Isomeric Side Product 2-Amino-3-bromo-4-methylpyridine SM->P_iso Minor P_di Di-bromo Side Product 2-Amino-3,5-dibromo-4-methylpyridine P_desired->P_di + NBS (Excess) High Temp

Caption: Formation of desired product and common side products.

Data & Protocols
Table 1: Summary of Typical Reaction Parameters
ParameterRecommended ConditionRationale
Starting Material 2-Amino-4-methylpyridine (1.0 eq)The foundational reactant.
Brominating Agent N-Bromosuccinimide (NBS) (1.0 eq)Provides a mild and selective source of electrophilic bromine.[1]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the starting material.[4]
Temperature 0°C (addition), then 20°CCrucial for controlling selectivity and preventing di-bromination.[4][6][7]
Reaction Time 8-10 hoursTypical duration to ensure full consumption of starting material.[4][6]
Reported Yield ~80%Achievable yield under optimized conditions.[1][7]
Table 2: Conceptual TLC Analysis Guide
CompoundExpected Relative RfVisualization Notes
2-Amino-3,5-dibromo-4-methylpyridineHighest (Least Polar)May appear as a spot close to the solvent front.
This compound (Product) IntermediateThe major spot after reaction initiation.
2-Amino-4-methylpyridine (Starting Material)Lowest (Most Polar)The primary spot at t=0. Should be consumed over time.

Note: Actual Rf values depend on the specific TLC plate and eluent system used.

Detailed Experimental Protocol

This protocol is synthesized from established methods to maximize yield and purity.[2][4][7]

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-Amino-4-methylpyridine (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of DMF. Add this NBS solution dropwise to the cooled pyridine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (~20°C) for 8-10 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material spot is no longer visible.

  • Work-up: Once complete, pour the reaction mixture into a beaker of cold deionized water. A solid precipitate should form.[6] Stir the resulting suspension vigorously for 30 minutes.

  • Filtration & Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water, followed by a wash with cold acetonitrile to remove colored impurities.[4][6]

  • Drying: Dry the purified solid under vacuum to obtain the final product, this compound, typically as an off-white to brown solid.[6][7]

start Start Synthesis tlc_check Monitor by TLC: Is Starting Material Consumed? start->tlc_check tlc_check->tlc_check No, Continue Stirring workup Perform Aqueous Work-up (Precipitation & Filtration) tlc_check->workup Yes analysis Analyze Crude Product (TLC, NMR, LC-MS) workup->analysis impurity_check Are Impurities Present? analysis->impurity_check identify Identify Impurity: Di-bromo or Isomer? impurity_check->identify Yes product Pure Product impurity_check->product No purify Purify by Washing (Acetonitrile) or Column Chromatography identify->purify purify->product

Caption: Troubleshooting and purification workflow for the synthesis.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-N cross-coupling reaction. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial motifs in pharmaceuticals and functional materials.[1] However, its application to heteroaromatic substrates, particularly electron-rich and sterically hindered pyridines like this compound, can present unique challenges.

The presence of the amino group at the 2-position and the methyl group at the 5-position electronically activates the pyridine ring, while the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.

Core Reaction Principles & Mechanism

Understanding the fundamental mechanism of the Buchwald-Hartwig amination is crucial for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[3]

The Catalytic Cycle

The generally accepted mechanism involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step, especially with less reactive aryl halides.[4][5]

  • Ligand Exchange & Amine Coordination: The amine coupling partner displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical and highly dependent on the solvent and substrate.[6][7]

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex Ligand Exchange (+ R₂NH) amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the amination of this compound in a question-and-answer format.

Q1: Why is my reaction showing no conversion or very low yield?

Low or no conversion is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.[8]

Possible Causes & Solutions:

  • Inactive Catalyst:

    • Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Pd(OAc)₂ can be unreliable for generating the active catalyst.[9]

    • Solution:

      • Use a Precatalyst: Switch to a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles). These are designed to generate the active LPd(0) species reliably upon exposure to a base.[3]

      • Ensure Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvent is properly degassed.[2]

      • Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst.[2]

  • Inappropriate Ligand Choice:

    • Explanation: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For heteroaromatic substrates, sterically hindered and electron-rich biaryl phosphine ligands are often required.[10][11]

    • Solution: Screen a panel of ligands. Good starting points for this substrate class include XPhos , RuPhos , or BrettPhos .[5][12] These bulky ligands promote the desired reaction steps and can prevent catalyst inhibition by the pyridine nitrogen.

  • Incorrect Base or Solvent Combination:

    • Explanation: The base's strength and solubility are crucial. An insoluble base can lead to slow, incomplete reactions.[13] The solvent must dissolve the reactants and not inhibit the catalyst.

    • Solution:

      • Base Selection: Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be superior.[13][14]

      • Solvent Selection: Toluene and 1,4-dioxane are common choices. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to palladium and inhibit the reaction.[3]

  • Sub-Optimal Temperature:

    • Explanation: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to overcome the activation energy for oxidative addition.[3]

    • Solution: If running at a lower temperature, try incrementally increasing it by 10-20 °C. Monitor for potential decomposition.[8]

Troubleshooting_Flowchart start Low / No Conversion check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_reagents Are Reagents Pure & Dry? start->check_reagents catalyst_solution Action: - Use a Pd Precatalyst (e.g., G3/G4) - Screen bulky ligands (XPhos, RuPhos) - Ensure inert atmosphere check_catalyst->catalyst_solution conditions_solution Action: - Increase temperature (80-110 °C) - Check base/solvent compatibility - Extend reaction time check_conditions->conditions_solution reagents_solution Action: - Use anhydrous solvent - Purify starting materials - Ensure base is fresh/dry check_reagents->reagents_solution

Caption: Troubleshooting workflow for low or no reaction conversion.

Q2: My reaction is messy and forms multiple side products. What is happening?

The formation of side products often points to competing reaction pathways. Identifying these products can provide clues for optimization.

Common Side Reactions & Solutions:

  • Hydrodehalogenation (Debromination):

    • Explanation: The bromo group is replaced by a hydrogen atom, yielding 2-amino-5-methylpyridine. This can occur via a competing β-hydride elimination pathway if the amine has β-hydrogens, or through other reduction pathways.[4]

    • Solution:

      • Modify Ligand/Base: Using a bulkier phosphine ligand or a different base can sometimes suppress this side reaction by sterically hindering the undesired pathway.

      • Lower Temperature: Running the reaction at a slightly lower temperature may favor the desired amination over the reduction pathway.

  • Homocoupling (Dimerization):

    • Explanation: Dimerization of the starting materials or products can sometimes occur, especially at high catalyst loadings or temperatures.

    • Solution: Optimize the catalyst loading (typically 1-2 mol%) and reaction temperature.

  • Reaction with the 2-Amino Group:

    • Explanation: While less common, the existing 2-amino group on the pyridine ring could potentially react under harsh conditions, leading to oligomerization.

    • Solution: This is a strong indication that the reaction conditions are too harsh. Consider milder bases (e.g., K₃PO₄) and lower temperatures. If the problem persists, protection of the 2-amino group may be necessary, though this adds steps to the synthesis.

Q3: How do I select the optimal catalyst, ligand, base, and solvent?

Optimization is an empirical process, but informed choices can significantly narrow down the screening effort.

Catalyst & Ligand Selection

For challenging heteroaromatic substrates, the combination of a palladium source and a specialized ligand is paramount.[15]

ComponentRecommended Starting PointsRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂ or G3/G4 PrecatalystsPrecatalysts offer more reliable generation of the active Pd(0) species.[3]
Ligand XPhos , RuPhos , BrettPhos These are bulky, electron-rich biaryl phosphine ligands that accelerate oxidative addition and reductive elimination, crucial for coupling pyridines.[5][12]
Pd/Ligand Ratio 1:1 to 1:2A slight excess of ligand can help stabilize the catalyst and prevent decomposition.
Base & Solvent Selection

The interplay between the base and solvent is critical for reaction success.[6][7]

ComponentRecommended Starting PointsRationale & Considerations
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong, effective base. K₃PO₄ and Cs₂CO₃ are milder alternatives suitable for base-sensitive functional groups.[13][14]
Solvent Toluene, 1,4-Dioxane, t-Amyl alcoholToluene is a robust, high-boiling solvent. Dioxane is also common but is a solvent of concern. t-Amyl alcohol can be beneficial in some cases. Ensure solvents are anhydrous.[3][13]

General Experimental Protocol

This protocol provides a starting point for the amination of this compound. It should be optimized for each specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3) (1–2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos) (1.1–2.2 mol%)

  • Base (e.g., NaOtBu) (1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the this compound, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the amine coupling partner followed by the degassed solvent.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. The high density of inorganic bases requires good agitation to ensure proper mixing.[3]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Catalyst Inhibition in Cross-Coupling Reactions with 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the significant challenges associated with palladium-catalyzed cross-coupling reactions involving 4-Bromo-5-methylpyridin-2-amine. This valuable synthetic building block is notoriously difficult to work with due to potent catalyst inhibition mechanisms. This guide provides in-depth, question-and-answer-based troubleshooting, field-proven protocols, and the causal reasoning behind our experimental recommendations to help you achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my cross-coupling reaction with this compound failing or showing very low conversion?

This is the most common issue reported with this substrate. The underlying cause is almost always severe catalyst inhibition or deactivation driven by the inherent chemical nature of the molecule.[1][2][3][4]

There are two primary factors at play:

  • Lewis Basic Nitrogen Atoms : The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group at the C2 position. Both can act as ligands, coordinating to the palladium center.[2][4] This coordination can sequester the active Pd(0) catalyst into stable, off-cycle complexes that are unable to participate in the catalytic cycle.

  • Bidentate Chelation : The geometry of the 2-aminopyridine moiety is perfectly arranged for bidentate chelation to the palladium atom. This "chelating bite" forms a highly stable five-membered ring with the metal center, effectively poisoning the catalyst.[5] This strong chelation can prevent the crucial oxidative addition step or trap the catalyst in a state from which reductive elimination is slow or impossible.[5]

While other factors like reagent purity and reaction setup are important, catalyst inhibition by the substrate itself is the dominant challenge.[1]

cluster_cycle Desired Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-Br Inactive Inactive Pd(II) Chelate Complex Pd0->Inactive Chelation TM Transmetalation OA->TM R-M RE Reductive Elimination TM->RE RE->Pd0 Product Coupled Product RE->Product Substrate 4-Bromo-5-methyl pyridin-2-amine Substrate->Inactive

Caption: Catalyst inhibition via bidentate chelation of the 2-aminopyridine substrate.

Q2: My reaction has stalled and I see black particles forming. What does this mean?

The formation of black particles is a visual indicator of catalyst decomposition into palladium black.[3] This occurs when the active, soluble Pd(0) species agglomerate and precipitate out of solution. With substrates like this compound, this is often a secondary consequence of a stalled catalytic cycle. If the rate of catalysis is very slow due to substrate inhibition, the lifetime of individual Pd(0) complexes in solution increases, giving them more opportunity to decompose.[3]

Troubleshooting Strategy: The goal is to accelerate the catalytic cycle so that each palladium atom completes many turnovers before it has a chance to decompose. This is primarily achieved by selecting a more robust ligand.

Q3: What are the most effective strategies for overcoming catalyst inhibition with this substrate?

Overcoming the potent inhibition of this compound requires a carefully selected catalyst system designed to favor the desired catalytic pathway over the deactivating chelation.

1. Ligand Selection is Critical

Standard ligands like PPh₃ are often ineffective.[2] Success hinges on using specialized, sterically hindered, and electron-rich phosphine ligands, often referred to as Buchwald ligands.[1][5][6]

  • Mechanism of Action : These bulky ligands coordinate to the palladium center, creating a sterically crowded environment. This bulk physically prevents the 2-aminopyridine substrate from forming a stable bidentate chelate. Furthermore, their strong electron-donating properties increase the electron density on the palladium, which accelerates the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7][8]

  • Recommended Ligands :

    • For Suzuki & Sonogashira Coupling : XPhos, SPhos, and RuPhos are excellent starting points. Their bulk and electronic properties are well-suited to promote these reactions.

    • For Buchwald-Hartwig Amination : BrettPhos and Josiphos-type ligands have shown outstanding performance, especially for coupling with primary amines and challenging heteroaryl halides.[5][6]

2. Choice of Palladium Precursor

  • Pd(0) Sources : Using a direct Pd(0) source like Pd₂(dba)₃ can be advantageous as it bypasses the need for an in situ reduction step, which can sometimes be inefficient and lead to side reactions.[2]

3. Base and Solvent System

The choice of base and solvent is interdependent and crucial for success.

  • Base : A strong, non-nucleophilic base is required.

    • Suzuki : K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃, as they are more effective at promoting the transmetalation step and can help disrupt catalyst aggregation.

    • Buchwald-Hartwig : Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine coupling partner.[5][10]

    • Sonogashira : A liquid amine base like Et₃N or DIPEA is standard, often used in conjunction with a copper(I) co-catalyst (e.g., CuI).[11][12]

  • Solvent : Rigorously anhydrous and degassed aprotic solvents are mandatory to prevent catalyst oxidation and unwanted side reactions.

    • Recommended : 1,4-Dioxane, Toluene, or DMF. The choice may require screening to optimize the solubility of all reaction components.[1]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)XPhos or SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)80-100
Buchwald-Hartwig Pd(OAc)₂ (2)BrettPhos or RuPhos (3-4)NaOtBu (1.5)Toluene100-110
Sonogashira Pd(PPh₃)₂Cl₂ (2)(PPh₃)Et₃N (2.0)DMF80-100
+ CuI (1-2 mol%)

Note: These are starting points. Optimization of catalyst/ligand loading, temperature, and concentration is often necessary.

Q4: I'm observing byproducts. How can I identify and minimize them?

Byproduct formation often points to specific flaws in the reaction setup.

  • Dehalogenation (Product is 5-methylpyridin-2-amine) : This occurs when the aryl halide is reduced instead of coupled. It can be caused by sources of hydride in the reaction mixture (e.g., from the solvent or base) or a side reaction within the catalytic cycle.

    • Solution : Ensure your solvent is pure and not prone to acting as a hydride source. Optimizing the ligand and base can change the relative rates of reductive elimination versus dehalogenation.[2][3]

  • Homocoupling (e.g., Biaryl from Boronic Acid) : This is the self-coupling of your organometallic reagent and is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[1][2]

    • Solution : Rigorously degas all solvents and the reaction mixture before heating. Sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is highly effective.[1]

  • Protodeboronation (Suzuki Reaction) : This is the cleavage of the C-B bond of the boronic acid by a proton source, typically water, before it can transmetalate to the palladium center.[1][2]

    • Solution : Use anhydrous conditions and a non-aqueous base if possible. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less susceptible to this side reaction.[1]

Start Low / No Conversion Check_Catalyst Visual Check: Pd Black? Start->Check_Catalyst Check_Byproducts LC-MS Analysis: Byproducts Present? Check_Catalyst->Check_Byproducts No Sol_Ligand SOLUTION: Use Bulky, Electron-Rich Ligand (XPhos, SPhos, etc.) Check_Catalyst->Sol_Ligand Yes Check_Reagents Reagent Quality Check Check_Byproducts->Check_Reagents No / Unclear Sol_Degas SOLUTION: Thoroughly Degas Solvents & Reaction Mixture Check_Byproducts->Sol_Degas Homocoupling Detected Sol_Anhydrous SOLUTION: Use Anhydrous Solvents & Reagents. Consider Boronate Esters. Check_Byproducts->Sol_Anhydrous Dehalogenation or Protodeboronation Sol_Purity SOLUTION: Use High-Purity, Fresh Reagents Check_Reagents->Sol_Purity

Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.

Validated Experimental Protocols

The following are generalized procedures that serve as robust starting points. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition : Under a positive pressure of argon, add this compound (1.0 equiv).

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction : Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : To an oven-dried Schlenk tube, add NaOtBu (1.5 equiv), Pd(OAc)₂ (2.0 mol%), and BrettPhos (3.0 mol%).

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition : Under a positive pressure of argon, add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M.

  • Reaction : Tightly seal the tube and heat the mixture to 110 °C with vigorous stirring.[10]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Workup : Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Preventing homocoupling side reactions in Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Preventing Homocoupling Side Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of bromopyridines, with a primary focus on mitigating and preventing undesired homocoupling side reactions.

As a Senior Application Scientist, I understand that while the Suzuki coupling is a powerful tool for C-C bond formation, its application to heteroaromatic systems like pyridines can be nuanced.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve clean, high-yielding reactions.

Troubleshooting Guide: Tackling Homocoupling Head-On

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: My TLC/LC-MS analysis shows a significant amount of a symmetrical bipyridine byproduct.

Q: What is the primary cause of this homocoupling, and how can I suppress it?

A: The formation of a symmetrical bipyridine (the homocoupling product of your boronic acid/ester) is a common side reaction in Suzuki couplings. It is primarily caused by the presence of dissolved oxygen and/or an excess of palladium(II) species in the reaction mixture.[3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two molecules of the boronic acid.[4][6]

Core Strategies for Suppression:

  • Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your reaction mixture.

    • Protocol: Before adding your palladium catalyst, sparge the reaction mixture (solvents, substrates, and base) with an inert gas (Argon or Nitrogen) for at least 10-15 minutes. A subsurface sparge, where the gas is bubbled through the liquid, is more effective than simply flushing the headspace.[5][7] For more sensitive reactions, a freeze-pump-thaw cycle (typically three cycles) is highly recommended.[8]

  • Choice of Palladium Source: The state of the palladium catalyst at the start of the reaction is crucial.

    • Explanation: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require an initial reduction to the catalytically active Pd(0) state. This reduction can sometimes proceed through a pathway that involves the homocoupling of two boronic acid molecules.[3]

    • Recommendation: Consider using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald precatalysts) that is designed for clean and efficient generation of the active Pd(0) species.[3]

  • Introduction of a Mild Reducing Agent:

    • Protocol: The addition of a mild reducing agent, such as potassium formate, has been shown to be effective in suppressing homocoupling.[5][9] It is thought to reduce residual Pd(II) species to Pd(0) without interfering with the main catalytic cycle.[5]

Issue 2: My reaction is sluggish, and increasing the temperature seems to favor homocoupling.

Q: How can I accelerate the desired cross-coupling reaction without promoting the side reaction?

A: This is a classic kinetic competition. Higher temperatures can indeed accelerate the rate of homocoupling.[10] The key is to optimize conditions to favor the kinetics of the desired cross-coupling pathway.

Optimization Parameters:

  • Ligand Selection: The choice of phosphine ligand is paramount.

    • Expertise: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or other Buchwald-type ligands, are highly effective.[10][11] These ligands promote the rate-determining oxidative addition step of the bromopyridine to the Pd(0) center and facilitate the reductive elimination to form the product.[12] Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.[10]

    • Trustworthiness: N-heterocyclic carbenes (NHCs) are another class of ligands that are often more stable and can provide excellent results, especially with challenging substrates.[12][13]

  • Base and Solvent System: The choice of base and solvent is interconnected and can significantly influence the reaction outcome.[14][15][16]

    • Explanation: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][13][14] For bromopyridines, a moderately strong base is often optimal.

    • Recommendations:

      • Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[14] Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings.

      • Solvents: A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is standard.[1][3] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Issue 3: I am using a heteroaryl boronic acid, and it seems to be decomposing.

Q: Is the decomposition of my boronic acid contributing to homocoupling, and how can I prevent it?

A: Yes, absolutely. Heteroaryl boronic acids, in particular, can be prone to decomposition (protodeboronation) under the reaction conditions, especially in the presence of heat and base.[3][17] This decomposition can disrupt the stoichiometry of the reaction and, in some cases, the byproducts can interact with the catalyst in undesirable ways.

Stabilization Strategies:

  • Use of Boronate Esters:

    • Protocol: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[3] These are generally more robust and less prone to premature decomposition.

    • Advanced Technique: For particularly unstable boronic acids, consider using N-methyliminodiacetic acid (MIDA) boronates. These are air-stable solids that slowly release the boronic acid under the reaction conditions, maintaining a low, steady concentration that favors cross-coupling over decomposition and homocoupling.[17]

  • Slow Addition:

    • Workflow: If you must use a less stable boronic acid, a slow addition of the boronic acid solution to the reaction mixture via a syringe pump can be highly effective. This keeps the instantaneous concentration of the boronic acid low, minimizing both homocoupling and decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling?

A1: There are two primary pathways for homocoupling. The most common involves a Pd(II)-mediated mechanism where two molecules of the boronic acid transmetalate onto a Pd(II) center, followed by reductive elimination to form the biaryl and Pd(0).[3][6] The second, often referred to as oxidative homocoupling, can occur in the presence of oxygen, where a Pd(0) species is oxidized to a palladium-peroxo complex, which then facilitates the coupling.[6]

Q2: Can the purity of my bromopyridine starting material affect homocoupling?

A2: While the boronic acid is the direct participant in homocoupling, the purity of the bromopyridine is still important. Impurities could potentially interfere with the catalyst, slowing down the desired cross-coupling and giving the homocoupling side reaction more time to occur. Always use purified starting materials.

Q3: Are there specific palladium catalysts that are known to minimize homocoupling?

A3: While there is no single "anti-homocoupling" catalyst, modern palladium precatalysts, particularly those developed by Buchwald and others, are designed for high activity and selectivity.[10] These often feature bulky, electron-rich ligands that promote the desired catalytic cycle so efficiently that side reactions like homocoupling are kinetically disfavored. Examples include SPhos, XPhos, and RuPhos precatalysts.

Q4: How does the electronic nature of the bromopyridine affect the reaction?

A4: The electronic properties of the bromopyridine primarily affect the rate of oxidative addition. Electron-deficient pyridines (e.g., those with electron-withdrawing groups) will generally undergo oxidative addition more readily than electron-rich pyridines.[3] This can be a factor in the competition between cross-coupling and homocoupling.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling catalytic cycle and the interfering homocoupling pathway.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-Br (Bromopyridine) PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation + [R²-B(OR)₃]⁻ (Activated Boronate) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Desired Product) RedElim->Product

Caption: The catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway PdII_start Pd(II) Species (from O₂ or Precatalyst) Trans1 First Transmetalation PdII_start->Trans1 BoronicAcid1 R²-B(OH)₂ BoronicAcid1->Trans1 PdII_R2 R²-Pd(II)-X Trans1->PdII_R2 Trans2 Second Transmetalation PdII_R2->Trans2 BoronicAcid2 R²-B(OH)₂ BoronicAcid2->Trans2 PdII_diR2 R²-Pd(II)-R² Trans2->PdII_diR2 RedElim Reductive Elimination PdII_diR2->RedElim Homocoupled R²-R² (Side Product) RedElim->Homocoupled Pd0 Pd(0) RedElim->Pd0 Regenerates active catalyst for main cycle

Caption: The competing pathway for boronic acid homocoupling mediated by Pd(II) species.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of a generic bromopyridine with a phenylboronic acid, incorporating best practices to minimize homocoupling.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine, phenylboronic acid, and finely ground K₃PO₄.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water. Seal the flask with a rubber septum. Submerge the tip of a needle connected to an argon or nitrogen line into the solvent mixture and bubble the inert gas through the solution for 15-20 minutes to ensure thorough degassing.

  • Catalyst Addition: In a separate small vial, weigh out the Pd₂(dba)₃ and SPhos. Quickly remove the septum from the Schlenk flask and add the catalyst components under a positive pressure of inert gas.

  • Reaction: Immediately seal the flask with a Teflon screw cap. Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.

Summary of Key Parameters for Optimization
ParameterRecommendationRationale
Palladium Source Pd(0) source (e.g., Pd₂(dba)₃) or modern precatalystAvoids initial reduction step that can promote homocoupling.[3]
Ligand Bulky, electron-rich (e.g., SPhos, XPhos, RuPhos)Accelerates oxidative addition and reductive elimination, outcompeting homocoupling.[10][11]
Base K₃PO₄, K₂CO₃Effective activation of boronic acid for transmetalation.[14]
Solvent Anhydrous Dioxane/Water or Toluene/WaterWater is essential for base solubility and boronate formation.[1][3]
Atmosphere Strictly Inert (Argon or Nitrogen)Crucial to prevent oxidation of Pd(0) to Pd(II), a key promoter of homocoupling.[4][5]
Boron Source Boronate Esters (Bpin, MIDA) for unstable substratesEnhances stability and prevents decomposition.[3][17]

By understanding the underlying mechanisms and systematically applying these troubleshooting strategies and optimized protocols, you can effectively suppress homocoupling side reactions and achieve reliable, high-yielding Suzuki couplings of bromopyridines in your research and development endeavors.

References

Technical Support Center: Addressing Protodeboronation with 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and mitigating protodeboronation, a common and often frustrating side reaction encountered during Suzuki-Miyaura cross-coupling reactions involving the versatile building block, 4-Bromo-5-methylpyridin-2-amine. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic understanding to help you optimize your reaction yields and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent (e.g., an arylboronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your reaction, this means your valuable arylboronic acid is consumed to generate a simple arene byproduct, while your this compound remains unreacted or is consumed by other pathways. This process directly reduces the yield of your desired coupled product and introduces impurities that can complicate purification.[3]

Q2: I've observed 5-methylpyridin-2-amine as a major byproduct. Is this related to protodeboronation?

A2: The presence of 5-methylpyridin-2-amine is not a result of protodeboronation of the boronic acid, but rather a different side reaction, likely proto-dehalogenation or hydrodehalogenation of your starting material, this compound. However, the underlying conditions that favor protodeboronation of the boronic acid partner—such as high temperatures, prolonged reaction times, or overly aggressive catalyst systems—can also promote this and other decomposition pathways. Identifying the primary byproduct is key: if you observe the protonated version of your boronic acid (Ar-H), then protodeboronation is the main issue.

Q3: Why are pyridine-based boronic acids particularly susceptible to this side reaction?

A3: Heteroaromatic boronic acids, especially those where the boron moiety is at the 2-position of a pyridine ring, are notoriously unstable and prone to protodeboronation.[4][5] This instability is often attributed to the influence of the basic nitrogen atom within the ring. For 2-pyridyl boronic acids, a unique decomposition mechanism can occur under neutral pH conditions through a highly reactive zwitterionic intermediate.[2][6] While your substrate is the aryl bromide, if your coupling partner is a 2-pyridylboronic acid, its stability is a major concern. The principles for protecting against protodeboronation are broadly applicable to many unstable boronic acid partners used in coupling with your substrate.

Q4: What are the key reaction parameters that influence the rate of protodeboronation?

A4: Several factors in your experimental setup can significantly impact the extent of protodeboronation:

  • Base: The choice of base is critical. While necessary for the catalytic cycle, strong bases can accelerate protodeboronation by forming a more reactive boronate species ([ArB(OH)₃]⁻) that is more susceptible to protonolysis.[1][7]

  • Temperature: Elevated temperatures, while often used to drive reactions to completion, significantly accelerate the rate of protodeboronation.[1][8]

  • Water: Water can act as the proton source for the C-B bond cleavage. While many Suzuki protocols use aqueous base systems, the presence of water can be a double-edged sword.[9][10]

  • Catalyst & Ligand: The palladium catalyst and its associated ligands can influence the relative rates of the desired coupling versus the undesired protodeboronation. Highly active catalysts that promote rapid turnover can favor the Suzuki coupling, while certain bulky phosphine ligands have been shown to paradoxically promote palladium-catalyzed protodeboronation.[1][11][12][13][14]

Troubleshooting Guide: High Protodeboronation Observed

If you have confirmed through LC-MS or NMR analysis that the protonated form of your boronic acid coupling partner is a major byproduct, your reaction is suffering from significant protodeboronation. The core strategy is to adjust conditions to ensure the rate of the Suzuki-Miyaura coupling is significantly faster than the rate of protodeboronation.

The Competing Pathways

The challenge in your synthesis is managing the competition between the productive cross-coupling pathway and the destructive protodeboronation pathway.

reagents This compound + Arylboronic Acid (Ar-B(OH)₂) suzuki Desired Product (Suzuki Coupling) reagents->suzuki Productive Pathway proto Byproduct (Protodeboronation) Ar-H reagents->proto Side Reaction G start High Protodeboronation Observed? base 1. Re-evaluate Base Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) start->base Start Here temp 2. Lower Temperature Run at 60-80 °C base->temp Still an issue? end Problem Solved base->end solvent 3. Modify Solvent Use anhydrous conditions (e.g., Dioxane, Toluene, 2-MeTHF) temp->solvent Still an issue? temp->end boron 4. Change Boron Reagent Use a more stable form (Pinacol or MIDA ester) solvent->boron Still an issue? solvent->end catalyst 5. Optimize Catalyst Use a highly active system (e.g., Buchwald precatalyst) boron->catalyst Advanced Optimization boron->end catalyst->end

References

Technical Support Center: Strategies to Avoid Dehalogenation in Palladium-Catalyzed Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the common and often frustrating side reaction of hydrodehalogenation. As your virtual Senior Application Scientist, my goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles driving your reactions toward higher yields and purity.

Introduction: The Challenge of Bromopyridine Dehalogenation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. However, when working with electron-deficient N-heterocyclic substrates like bromopyridines, a significant competing reaction, hydrodehalogenation (or simply dehalogenation), can severely impact the yield of the desired product.[1][2][3] This process involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of a pyridine byproduct. Understanding the factors that promote this undesired pathway is the first step toward its prevention.

Troubleshooting Guide: A Systematic Approach to Eliminating Dehalogenation

This section is structured to help you diagnose and resolve dehalogenation issues in your palladium-catalyzed reactions of bromopyridines.

Issue 1: Significant Formation of Dehalogenated Pyridine Byproduct

Q1: I'm observing a substantial amount of my starting bromopyridine being converted to pyridine. What are the primary causes?

A1: The formation of a dehalogenated byproduct points to the interception of a key intermediate in the catalytic cycle by a hydride source. The primary culprits are often related to your choice of reagents and reaction conditions. Key factors that promote hydrodehalogenation include:

  • Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. A suboptimal ligand may not sufficiently accelerate the desired reductive elimination step, allowing more time for competing dehalogenation pathways to occur.[2]

  • Base Selection: The strength and nature of the base are critical. Strong bases, particularly in the presence of protic solvents, can facilitate the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.[1]

  • Solvent System: The solvent can act as a hydride source, especially alcohols.[2] Even seemingly innocuous solvents can contain impurities that contribute to dehalogenation.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrodehalogenation.[1]

  • Presence of Water: While often a component of Suzuki coupling solvent systems, excessive or uncontrolled amounts of water can be a proton source leading to dehalogenation.[2]

Issue 2: My Suzuki-Miyaura Coupling is Sluggish and Prone to Dehalogenation

Q2: My Suzuki-Miyaura reaction with a bromopyridine is slow, and I'm seeing more dehalogenation than coupled product. How can I improve this?

A2: A sluggish desired reaction provides a larger window of opportunity for side reactions like dehalogenation to occur. To address this, you need to optimize your conditions to favor the cross-coupling pathway.

  • Ligand Optimization: For electron-deficient substrates like bromopyridines, bulky, electron-rich phosphine ligands are often highly effective.[2][4] Ligands such as SPhos, XPhos, or other biaryl phosphines can accelerate the rate-limiting steps of the catalytic cycle, outcompeting the dehalogenation pathway.[2][5]

  • Base Selection: Consider switching to a weaker inorganic base. While strong bases are sometimes necessary, they can also promote dehalogenation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred in Suzuki couplings involving sensitive substrates.[3]

  • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally recommended.[1][2] If a biphasic system is required, ensure the ratio of the organic solvent to water is optimized. Thoroughly degassing your solvents is crucial to remove dissolved oxygen, which can lead to catalyst deactivation and promote side reactions.[6]

  • Boronic Acid Quality: Ensure your boronic acid or ester is of high purity. A slow transmetalation step due to an unreactive boron reagent can allow for competing dehalogenation.[2]

Troubleshooting Flowchart for Suzuki-Miyaura Dehalogenation

G start High Dehalogenation in Suzuki Coupling of Bromopyridine ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->ligand change_ligand Switch to a bulky, electron-rich ligand. ligand->change_ligand No base What type of base is being used? ligand->base Yes change_ligand->base strong_base Strong Base (e.g., NaOtBu) base->strong_base weak_base Weaker Base (e.g., K2CO3, K3PO4) base->weak_base change_base Switch to a weaker inorganic base like K3PO4 or Cs2CO3. strong_base->change_base solvent Is the solvent aprotic and degassed? weak_base->solvent change_base->solvent change_solvent Use anhydrous, degassed aprotic solvents (e.g., dioxane, toluene). solvent->change_solvent No temperature Is the reaction temperature optimized? solvent->temperature Yes change_solvent->temperature lower_temp Lower the reaction temperature. temperature->lower_temp No success Dehalogenation Minimized temperature->success Yes lower_temp->success

Caption: A decision tree for troubleshooting dehalogenation in Suzuki-Miyaura reactions.

Issue 3: Dehalogenation in Heck Reactions of Bromopyridines

Q3: I'm attempting a Heck reaction with a bromopyridine and an alkene, but hydrodehalogenation is the major pathway. What should I consider?

A3: The Heck reaction has its own set of nuances where dehalogenation can be problematic. The mechanism of dehalogenation in Heck reactions often involves the formation of a palladium-hydride species, which can then reductively eliminate with the aryl group.

  • Ligand Choice: Similar to Suzuki couplings, ligand selection is paramount. For Heck reactions, phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. If you are observing dehalogenation, consider screening different ligands to find one that promotes the desired C-C bond formation.

  • Base and Solvent: The choice of base and solvent are interconnected. A common source of palladium-hydride is the reaction of the palladium catalyst with the base or solvent. Triethylamine, a common base in Heck reactions, can be a source of hydride. Consider using a different amine base or an inorganic base like K₂CO₃.

  • Additives: In some cases, the addition of silver salts (e.g., Ag₂CO₃) can act as a halide scavenger and may help to suppress dehalogenation by preventing the re-formation of HBr, which can contribute to catalyst deactivation and side reactions.

Frequently Asked Questions (FAQs)

Q4: Which position on the pyridine ring is most susceptible to dehalogenation?

A4: While the reactivity can be substrate-dependent, bromopyridines with the bromine at the 2- or 4-position are often more susceptible to nucleophilic attack and can be more prone to dehalogenation, especially under certain conditions. The electron-deficient nature of the pyridine ring, particularly at these positions, can influence the stability of intermediates in the catalytic cycle.[1]

Q5: Can the palladium precatalyst influence the extent of dehalogenation?

A5: Yes, the choice of palladium precatalyst can have an impact. Pre-catalysts that readily form the active Pd(0) species can sometimes lead to a faster, cleaner reaction, thereby minimizing the time for side reactions to occur.[2] For example, using a precatalyst like XPhos Pd G2, which is designed for efficient generation of the active catalyst, has been shown to reduce dehalogenation.[5]

Q6: Are there any general "best practices" to minimize dehalogenation from the outset?

A6: Absolutely. Adopting good laboratory practices can significantly reduce the likelihood of dehalogenation:

  • Inert Atmosphere: Always conduct your reactions under a rigorously inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions.

  • Anhydrous and Degassed Solvents: Use high-purity, anhydrous, and thoroughly degassed solvents.[6] This minimizes potential sources of protons and oxygen.

  • High-Purity Reagents: Ensure all your reagents, including the bromopyridine, coupling partner, and base, are of high purity to avoid introducing unknown hydride sources.

  • Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions, which could lead to decomposition or further side reactions.[5]

Data Summary: Ligand and Base Effects on Dehalogenation

The following table summarizes the general effects of ligand and base selection on minimizing hydrodehalogenation in palladium-catalyzed couplings of bromopyridines.

ParameterRecommended for Minimizing DehalogenationRationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbenes (NHCs).[2][4][5]These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[2]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[2][3]Stronger bases, especially alkoxides, are more likely to generate palladium-hydride species that lead to dehalogenation.[1]
Solvent Aprotic solvents (e.g., dioxane, toluene, THF).[1][2]Protic solvents like alcohols can act as hydride sources. Aprotic solvents minimize this possibility.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with Minimized Dehalogenation

This protocol provides a starting point for optimizing your reaction to suppress dehalogenation.

Materials:

  • Bromopyridine (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene/water mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the bromopyridine, boronic acid, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.

  • Degassing (Optional but Recommended): For sensitive reactions, further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visualizing the Catalytic Cycle and Dehalogenation Pathway

G cluster_0 Desired Catalytic Cycle cluster_1 Dehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_ar_br L_nPd(II)(Ar)(Br) oxidative_addition->pd_ar_br transmetalation Transmetalation (R-B(OR)2) pd_ar_br->transmetalation hydride_formation Formation of Palladium-Hydride pd_ar_br->hydride_formation [H] source pd_ar_r L_nPd(II)(Ar)(R) transmetalation->pd_ar_r reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product pd_ar_h L_nPd(II)(Ar)(H) hydride_formation->pd_ar_h reductive_elimination_h Reductive Elimination pd_ar_h->reductive_elimination_h reductive_elimination_h->pd0 dehalogenated_product Ar-H reductive_elimination_h->dehalogenated_product

Caption: Competing pathways in palladium-catalyzed cross-coupling of bromopyridines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Methyl-Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the intricate world of medicinal chemistry and drug development, substituted pyridine scaffolds are foundational building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of pharmacologically active agents. Among these, aminobromopyridines stand out as exceptionally versatile intermediates, offering at least two distinct points for chemical elaboration: a nucleophilic amino group and a carbon-bromine bond that is a prime handle for transition metal-catalyzed cross-coupling reactions.

However, not all isomers are created equal. The subtle relocation of a methyl or bromo group around the pyridine ring can dramatically alter the molecule's electronic and steric profile. This guide provides an in-depth, objective comparison of the reactivity of key isomers of 4-Bromo-5-methylpyridin-2-amine, with a particular focus on how regiochemistry dictates performance in common, yet critical, synthetic transformations. Understanding these nuances is paramount for rational reaction design, optimizing yields, and anticipating potential synthetic roadblocks. This analysis synthesizes theoretical principles with field-proven insights to empower researchers in selecting the optimal isomer for their synthetic campaigns.

Part 1: Theoretical Reactivity Analysis: A Tale of Two Effects

The reactivity of the C-Br bond in bromopyridines, particularly in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions, is fundamentally governed by a delicate interplay of electronic and steric factors.

Electronic Effects: The Push and Pull on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This deficiency is modulated by the substituents present:

  • Amino Group (-NH₂): A powerful electron-donating group through resonance (a +M effect), which significantly increases electron density on the ring, especially at the positions ortho and para to it.[2]

  • Methyl Group (-CH₃): A modest electron-donating group through induction (a +I effect).[2][3]

The position of the bromine atom relative to these groups dictates the electron density and polarization of the C-Br bond. A higher electron density at the carbon atom of the C-Br bond generally facilitates the oxidative addition of a Pd(0) catalyst, accelerating the reaction.

Let's consider three representative isomers:

  • 2-Amino-5-bromo-4-methylpyridine (Isomer A): The bromine atom at C-5 is para to the strongly activating amino group. This is the optimal position to receive the full force of its electron-donating resonance effect, making the C-5 position electron-rich and thus highly susceptible to oxidative addition.[2]

  • 2-Amino-3-bromo-4-methylpyridine (Isomer B): The bromine at C-3 is ortho to the amino group. While it still benefits from the +M effect, the proximity can lead to other complications, such as intramolecular hydrogen bonding or potential chelation with the catalyst metal center, which may influence the reaction pathway.[2]

  • 2-Amino-6-bromo-5-methylpyridine (Isomer C): The bromine at C-6 is ortho to the ring nitrogen. This position is highly electron-deficient, which generally increases its reactivity in nucleophilic aromatic substitution but can have a complex effect in palladium catalysis.

G cluster_A Isomer A: 2-Amino-5-bromo-4-methylpyridine cluster_B Isomer B: 2-Amino-3-bromo-4-methylpyridine cluster_C Isomer C: 2-Amino-6-bromo-5-methylpyridine A C-Br bond at C5 (para to -NH2) Strongly Activated (+M) A_effect High electron density at C5 Facile Oxidative Addition A->A_effect +M effect B C-Br bond at C3 (ortho to -NH2) Activated (+M) but Sterically Hindered B_effect Moderate electron density at C3 Potential for Catalyst Chelation B->B_effect +M effect C C-Br bond at C6 (ortho to N) Electron Deficient Site C_effect Low electron density at C6 Favors SNAr, Complex for Pd-coupling C->C_effect Ring -I effect

Caption: Electronic influence of substituent positions on C-Br bond reactivity.
Steric Hindrance: The Catalyst's Point of View

The size and proximity of groups flanking the C-Br bond can impede the approach of the bulky palladium-ligand complex, slowing or even inhibiting the reaction.[4][5]

  • Isomer A (2-Amino-5-bromo-4-methylpyridine): The bromine at C-5 is neighbored by the methyl group at C-4 and a hydrogen at C-6. The steric environment is relatively open.[2]

  • Isomer B (2-Amino-3-bromo-4-methylpyridine): The bromine at C-3 is wedged between the amino group at C-2 and the methyl group at C-4. This creates a significantly more crowded environment, which can hinder the oxidative addition step.[2]

  • Isomer C (2-Amino-6-bromo-5-methylpyridine): The bromine at C-6 is adjacent to the ring nitrogen and the C-5 methyl group. The lone pair on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation, a common issue with 2-halopyridines.[5]

Part 2: Comparative Reactivity in Key Synthetic Transformations

Theory provides a strong predictive framework, which we can now apply to understand the expected performance of these isomers in three essential classes of reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[6]

  • Isomer A (5-bromo): Expected to be highly reactive. The strong electronic activation from the para-amino group and low steric hindrance should lead to high yields under standard conditions (e.g., Pd(PPh₃)₄, a carbonate base, and aqueous dioxane).[7]

  • Isomer B (3-bromo): Predicted to be less reactive. The steric crowding around the C-Br bond may necessitate more forcing conditions, such as higher temperatures, longer reaction times, or the use of more active, specialized catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to promote the challenging oxidative addition step.[2][5]

  • Isomer C (6-bromo): Reactivity can be moderate, but catalyst inhibition by the adjacent pyridine nitrogen is a significant concern. The use of specific ligands that can mitigate this effect is often required for successful coupling.

G pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add trans Transmetalation Complex ox_add->trans product_complex Product Complex trans->product_complex product_complex->pd0 product Ar-R (Coupled Product) product_complex->product Reductive Elimination aryl_halide Ar-Br (Bromopyridine) aryl_halide->ox_add Oxidative Addition boronic_acid R-B(OH)2 + Base boronic_acid->trans Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)

This palladium-catalyzed reaction is a powerful tool for constructing aryl-amine bonds.[8] The mechanism shares similarities with the Suzuki coupling, and thus, the same electronic and steric principles apply.[8]

  • Isomer A (5-bromo): Should couple efficiently with a wide range of primary and secondary amines under relatively mild conditions.

  • Isomer B (3-bromo): The steric hindrance between the C-3 bromine, the C-2 amino group, and the C-4 methyl group will likely require more robust catalytic systems (e.g., those using Xantphos or other specialized ligands) and higher temperatures to achieve good conversion.[9]

  • Isomer C (6-bromo): The proximity of the bromine to the ring nitrogen makes this isomer a classic substrate for Buchwald-Hartwig amination, and numerous protocols exist for this transformation.[10][11][12] However, careful selection of the ligand and base is still crucial to outcompete catalyst inhibition.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when an aromatic ring is attacked by a strong nucleophile, displacing a good leaving group. This pathway is favored on electron-poor rings or at positions activated by electron-withdrawing groups.[13] The mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]

  • Reactivity Trend: The reactivity of pyridines in SNAr is highest at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[15]

  • Isomer A (5-bromo): The C-5 position is meta to the ring nitrogen, and the ring is activated by electron-donating groups. Therefore, Isomer A is expected to be the least reactive of the three in SNAr reactions.

  • Isomer B (3-bromo): The C-3 position is also meta to the nitrogen, making it relatively unreactive towards SNAr compared to the C-2/C-6 positions.

  • Isomer C (6-bromo): The bromine is at the highly activated C-6 position (ortho to the nitrogen). This isomer is predicted to be the most reactive towards SNAr, readily undergoing substitution with strong nucleophiles like alkoxides or amines, often at lower temperatures than the other isomers.

Part 3: Experimental Data and Protocols

While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, we can synthesize available data and established principles to guide experimental design.

Comparative Reactivity Summary
IsomerStructureSuzuki-Miyaura ReactivityBuchwald-Hartwig ReactivitySNAr ReactivityKey Considerations
2-Amino-5-bromo-4-methylpyridine 5-Bromo (para to -NH₂)High High Low Optimal electronics and low steric hindrance for cross-coupling.[2]
2-Amino-3-bromo-4-methylpyridine 3-Bromo (ortho to -NH₂)Moderate Moderate Low Significant steric hindrance requires more active catalysts or harsher conditions.[2]
2-Amino-6-bromo-5-methylpyridine 6-Bromo (ortho to N)Moderate Moderate-High High Prone to catalyst inhibition in coupling; highly activated for SNAr.[5][15]
Validated Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine

This protocol is adapted from established procedures for similar substrates and illustrates a reliable method for C-C bond formation.[7] The choice of a strong base like K₃PO₄ is crucial as it activates the boronic acid, facilitating the key transmetalation step.[6]

G start Start: Assemble Reactants setup 1. To a Schlenk flask, add: - Isomer A (1.0 eq) - Arylboronic Acid (1.2 eq) - K3PO4 (2.0 eq) - Pd(PPh3)4 (5 mol%) start->setup solvent 2. Add 1,4-Dioxane and Water (4:1 ratio) setup->solvent degas 3. Degas the mixture via 'freeze-pump-thaw' (3 cycles) or bubble with Argon for 20 min. solvent->degas react 4. Heat the mixture to 90-95 °C with vigorous stirring for 12-16 hours. degas->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor workup 6. Cool, dilute with Ethyl Acetate, filter through Celite®. monitor->workup extract 7. Wash organic layer with water and brine. Dry over Na2SO4. workup->extract purify 8. Concentrate and purify via column chromatography. extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Amino-5-bromo-4-methylpyridine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), potassium phosphate (K₃PO₄, 2.0–3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03–0.05 eq).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio).

    • Causality: The aqueous base is necessary to activate the boronic acid for transmetalation. Dioxane provides a high-boiling organic medium to solubilize the reactants.

  • Reaction Execution: Heat the reaction mixture to 85–95 °C and stir vigorously for the required time (typically 8–24 hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.

  • Extraction & Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Conclusion and Strategic Recommendations

The reactivity of bromo-methyl-aminopyridine isomers is not uniform; it is a direct and predictable consequence of fundamental electronic and steric principles.

  • For Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 2-Amino-5-bromo-4-methylpyridine stands out as the superior isomer. Its C-Br bond is electronically activated by a para-amino group and is sterically accessible, promising higher yields under milder conditions. It should be the default choice for synthetic campaigns prioritizing efficiency in C-C or C-N bond formation.

  • For Nucleophilic Aromatic Substitution (SNAr): 2-Amino-6-bromo-5-methylpyridine is the most reactive isomer. The bromine atom's position ortho to the ring nitrogen makes it highly susceptible to displacement by strong nucleophiles.

This guide demonstrates that a proactive analysis of isomeric structures can prevent costly trial-and-error optimization. By understanding the interplay of substituent effects, researchers can make informed, strategic decisions, selecting the right building block to streamline the path toward their target molecules.

References

A Comparative Guide to the Biological Activity Screening of 4-Bromo-5-methylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection and evaluation of molecular scaffolds are paramount to the discovery of novel therapeutic agents. The substituted pyridine core, in particular, is a privileged structure in medicinal chemistry, and among its many variations, 4-bromo-5-methylpyridin-2-amine stands out as a versatile and reactive intermediate.[1] This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this scaffold, supported by experimental data and detailed protocols for their screening.

The unique arrangement of a nucleophilic amino group, a readily displaceable bromine atom, and a methyl group for steric and electronic modulation makes this compound an ideal starting point for generating diverse chemical libraries.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents to probe structure-activity relationships (SAR).[1][2] This guide will focus on the screening of these derivatives for three key biological activities: antimicrobial, anticancer, and enzyme inhibitory potential.

Comparative Analysis of Biological Activities

The biological potential of this compound derivatives can be systematically explored by creating a library of analogs and screening them in relevant assays. The following tables present a comparative summary of the biological activities of a series of derivatives synthesized via Suzuki cross-coupling from a closely related isomer, 5-bromo-2-methylpyridin-3-amine, which serves as an excellent proxy for understanding the potential of this compound class.[2]

Table 1: Comparative Antimicrobial (Biofilm Inhibition) Activity of Aryl-Substituted Pyridin-2-amine Derivatives [2]

DerivativeSubstituent at Position 4% Biofilm Inhibition (E. coli)
4a 4-Hydroxyphenyl87.36
4b 4-Methoxyphenyl83.90
4c 4-Chlorophenyl86.48
4d 4-IodophenylNot Reported
4e 3-Nitrophenyl87.09
4f 4-(N,N-dimethylamino)phenyl91.95
4g 2-Naphthyl84.30
4h 4-(Trifluoromethyl)phenyl82.97
4i 4-Methylphenyl83.62

Data extracted from a study on derivatives of 5-bromo-2-methylpyridin-3-amine, a structural isomer. The general trends in activity are considered relevant for the this compound scaffold.

Table 2: Comparative Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives [1]

DerivativeCancer Cell LineIC₅₀ (µM)
Derivative A MCF-7 (Breast)1.5
A549 (Lung)2.3
HT-29 (Colon)1.8
Derivative B MCF-7 (Breast)0.8
A549 (Lung)1.2
HT-29 (Colon)1.0

Note: The specific structures of "Derivative A" and "Derivative B" are proprietary but are based on the pyrimido[4,5-d]pyrimidine scaffold, which can be synthesized from this compound.[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microorganisms.[3]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Gentamicin)

  • Negative control (DMSO or vehicle)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the vehicle used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentrations.

Protocol 3: Enzyme Inhibition Assay - A Generic Kinase Assay

Many pyridine derivatives exhibit anticancer activity by inhibiting protein kinases.[4] This protocol describes a general method for screening compounds against a target kinase.

Materials:

  • Purified target kinase (e.g., PLK4, iNOS)[4][5]

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (optimized for the specific kinase)

  • Synthesized derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the target kinase, and the synthesized derivative at various concentrations.

  • Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. For instance, in the context of antimicrobial activity, the introduction of an electron-donating group like N,N-dimethylamino at the para position of the aryl ring in Suzuki-coupled derivatives has been shown to enhance biofilm inhibition against E. coli.[2]

In the realm of anticancer activity, the 2-aminopyridine moiety is a well-established pharmacophore for kinase inhibition. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[6] Derivatives of this compound are being explored as inhibitors of kinases like Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases.[4][5] The bromine atom serves as a synthetic handle to introduce various substituents that can be tailored to optimize binding affinity and selectivity for the target kinase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the biological context of this research, the following diagrams are provided.

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start This compound suzuki Suzuki Cross-Coupling (Aryl Boronic Acids) start->suzuki derivatives Library of Aryl-Substituted Derivatives suzuki->derivatives antimicrobial Antimicrobial Assay (MIC Determination) derivatives->antimicrobial Test Compounds anticancer Anticancer Assay (IC50 Determination) derivatives->anticancer Test Compounds enzyme Enzyme Inhibition Assay (Kinase IC50) derivatives->enzyme Test Compounds sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar enzyme->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PLK4) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->Kinase_Cascade Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic tractability of this intermediate allows for the creation of extensive libraries of derivatives, which can be systematically screened using robust and validated in vitro assays. The comparative data presented in this guide, although based on a closely related isomer, highlight the potential for discovering potent antimicrobial, anticancer, and enzyme inhibitory compounds. By understanding the structure-activity relationships and employing the detailed experimental protocols outlined herein, researchers can effectively advance the discovery and development of new drugs based on this versatile chemical scaffold.

References

A Head-to-Head Comparison of Catalysts for Suzuki Coupling with 4-Bromo-5-methylpyridin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction is of particular importance in the pharmaceutical and materials science sectors for the synthesis of complex molecules, including highly functionalized heteroaromatic compounds. One such building block of significant interest is 4-Bromo-5-methylpyridin-2-amine, a versatile precursor for a range of biologically active molecules. However, the presence of both a bromine atom and an amino group on the pyridine ring presents unique challenges to the catalytic system, including potential catalyst inhibition by the amine and the need for a highly active catalyst to cleave the relatively inert carbon-bromine bond on the electron-deficient pyridine ring.

This guide provides a comprehensive, head-to-head comparison of common palladium catalyst systems for the Suzuki coupling of this compound. We will delve into the performance of traditional phosphine-based catalysts, modern Buchwald ligands, and N-Heterocyclic Carbene (NHC) complexes, supported by experimental data from closely related substrates to provide a predictive framework for catalyst selection and reaction optimization.

The Contenders: A Look at the Catalyst Systems

The success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst and its associated ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the ideal catalyst should be robust, highly active, and tolerant of the coordinating amino group.

We will consider three major classes of palladium catalysts:

  • Traditional Phosphine Ligands: Represented by the venerable Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), this class of catalysts has been a workhorse in organic synthesis for decades.

  • Bulky Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been specifically designed to overcome the limitations of traditional phosphine ligands, particularly for challenging substrates.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: Complexes like PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride) have emerged as powerful catalysts, often exhibiting superior stability and activity due to the strong σ-donating nature of the NHC ligand.[3]

Performance Showdown: A Data-Driven Comparison

While direct, side-by-side comparative data for the Suzuki coupling of this compound is not extensively published, we can draw strong inferences from studies on the structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine.[4][5][6] The electronic and steric environments of these isomers are sufficiently similar to provide a reliable indication of catalyst performance.

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)[4][5]
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC)
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Note: Yields for Systems 2 and 3 are predicted to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[4]

Analysis of Performance:

  • Pd(PPh₃)₄: This traditional catalyst provides good to excellent yields with a range of arylboronic acids for the analogous aminobromopyridine.[5] It is a cost-effective and readily available option suitable for many applications. However, it may require higher catalyst loadings and longer reaction times compared to more modern systems.

  • Pd(OAc)₂ / SPhos: Buchwald ligands like SPhos are known to be highly effective for Suzuki couplings of heteroaryl halides.[2] The bulky and electron-rich nature of SPhos facilitates the oxidative addition step, which is often rate-limiting, and promotes the reductive elimination to afford the desired product.[2] While specific yields for the target substrate are not available, it is reasonable to expect high efficiency, potentially with lower catalyst loadings and shorter reaction times than Pd(PPh₃)₄.[4]

  • Pd-PEPPSI-IPr: NHC-palladium complexes, particularly the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, are renowned for their high stability and activity.[7][8] The strong σ-donating properties of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand enhance the electron density at the palladium center, promoting catalytic turnover.[3] These catalysts are often effective for challenging substrates where other catalysts may fail and can operate under milder conditions.[8]

Experimental Protocols

To provide a practical guide for researchers, detailed, step-by-step methodologies for each catalyst system are presented below. These protocols are adapted from established procedures for structurally similar substrates.[4][5][6]

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).[4]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Degassed Water

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling using Pd-PEPPSI-IPr

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd-PEPPSI-IPr (1-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.[4]

  • Add anhydrous THF.

  • Seal the tube or vial and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations and Workflow Visualization

The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of steps involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' caption The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand influences the rates of these steps. Bulky, electron-donating ligands like SPhos and NHCs accelerate the oxidative addition of the aryl bromide and the final reductive elimination step, leading to higher overall reaction efficiency.

A typical experimental workflow for these reactions is depicted below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Catalyst Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product caption A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that will significantly impact the efficiency and success of the synthesis.

  • For initial explorations and cost-sensitive applications, Pd(PPh₃)₄ remains a viable and effective catalyst, likely providing good yields with careful optimization of reaction conditions.

  • For more challenging couplings, or when higher efficiency and lower catalyst loadings are desired, a Buchwald ligand system such as Pd(OAc)₂ / SPhos is highly recommended. The proven track record of these ligands with heteroaromatic substrates makes them a reliable choice.

  • For the most demanding applications, or when seeking to perform the reaction under milder conditions, an N-Heterocyclic Carbene catalyst like Pd-PEPPSI-IPr offers the highest potential for success. Its superior stability and activity can overcome many of the challenges associated with complex substrates.

Ultimately, the optimal catalyst will depend on the specific arylboronic acid coupling partner, the desired scale of the reaction, and the resources available. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to make an informed decision and to accelerate their synthetic endeavors.

References

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-5-methylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminopyridine scaffold represents a privileged starting point in the design of potent and selective kinase inhibitors.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 4-Bromo-5-methylpyridin-2-amine core and structurally related 2-aminopyridine analogs. Supported by experimental data, this document aims to aid in the development of next-generation therapeutics.

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site.[1][2][3] The strategic placement of a bromine atom at the 4-position and a methyl group at the 5-position of the pyridine ring offers a versatile platform for synthetic elaboration. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide will delve into the impact of substitutions at key positions, drawing insights from various studies on related 2-aminopyridine and aminopyrimidine derivatives to inform the rational design of novel inhibitors.

The Core Scaffold: this compound

The unique arrangement of functional groups on the this compound core provides a foundation for diverse chemical modifications. The 2-amino group often acts as a key hydrogen bond donor, anchoring the molecule within the kinase hinge region. The 4-bromo substituent serves as a versatile handle for introducing a wide array of chemical moieties via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the exploration of various pockets within the ATP-binding site of target kinases. The 5-methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections summarize the observed structure-activity relationships, with quantitative data presented for easy comparison.

Modifications at the 4-Position (Bromo Substituent)

The 4-bromo position is a key vector for introducing diversity, often through palladium-catalyzed cross-coupling reactions.[1] Substitutions at this position can explore deeper pockets of the ATP-binding site and significantly influence both potency and selectivity. Data suggests that replacing the bromo group with aryl or heteroaryl moieties can lead to a substantial increase in potency, often attributed to favorable interactions with hydrophobic regions or the formation of additional hydrogen bonds within the kinase active site.[1]

Modifications at the 2-Amino Position

The 2-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge.[1] While this interaction is often crucial for activity, modifications such as acylation or alkylation can modulate this interaction and impact potency. In some cases, these modifications can lead to altered selectivity profiles.

Modifications at the 5-Position (Methyl Substituent)

The 5-methyl group occupies a position that can influence both the electronics of the pyridine ring and the steric interactions within the binding pocket. While the methyl group itself can engage in favorable hydrophobic interactions, its replacement with other small alkyl or electron-withdrawing/donating groups can fine-tune the inhibitor's activity and selectivity. For instance, in a series of inhibitors for inducible nitric oxide synthase (iNOS), the 4-methyl group (analogous to the 5-methyl in our core) was found to be beneficial for activity.[1]

Comparative Biological Data of Aminopyridine Analogs

The following table summarizes the biological activity of representative aminopyridine and aminopyrimidine derivatives from the literature, which can serve as a guide for the expected potencies of this compound analogs.

Compound IDCore ScaffoldR1 (at Bromo Position)R2 (at Amino Position)R3 (at Methyl Position)TargetIC50 (nM)
1a 2-aminopyridineAryl/Heteroaryl-H-CH3ALK40[1]
1b 2-aminopyridineAryl/Heteroaryl-C(O)CH₃-CH3ALK>1000[1]
2a 2-aminopyrimidinePhenyl-H-CH3JAK25[5]
3a 4-(phenylamino)pyrido[4,3-d]pyrimidine-3-bromophenyl7-morpholinopropylEGFR0.5-10[6]
4h Pyridine-bridged CA-4 analog2,4-dimethoxyphenylN/AN/ATubulin PolymerizationPotent G2/M arrest[7]
4s Pyridine-bridged CA-4 analog2,4-dimethoxyphenylN/AN/ATubulin PolymerizationPotent G2/M arrest[7]
7t Tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidine4-substituted--Topoisomerase I/II7.45 µM (MCF-7)[8]
18c 2-substituted aniline pyrimidine---Mer/c-Met18.5/33.6[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are generalized protocols for key experiments typically employed in the study of kinase inhibitors.

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 4-bromo position of the this compound scaffold.

  • Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DMF.

  • Reaction: Heat the mixture to 80-120 °C for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Kinase Inhibition Assay (Generic)

This assay quantitatively measures the ability of a compound to inhibit the activity of a target kinase.

  • Reaction Preparation: In a microplate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO alone).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

  • Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate or ADP produced. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: Measure the signal using a microplate reader. The signal will be proportional or inversely proportional to the kinase activity, depending on the assay format. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing the SAR and Experimental Workflow

Structure-Activity Relationship (SAR) Diagram

SAR_Summary core This compound Core Scaffold pos2 2-Amino Group (Hinge Binding) core->pos2 pos4 4-Bromo Position (Diversity Point) core->pos4 pos5 5-Methyl Group (Hydrophobic Pocket) core->pos5 mod2 Acylation/Alkylation: - May decrease potency pos2->mod2 mod4 Suzuki Coupling with Aryl/Heteroaryl: - Generally increases potency pos4->mod4 mod5 Varying Alkyl/EWGs: - Fine-tunes activity/selectivity pos5->mod5

Caption: Key positions for modification on the this compound scaffold.

Experimental Workflow for Analog Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound (Starting Material) suzuki Suzuki Cross-Coupling (at 4-position) start->suzuki purification Purification (Column Chromatography) suzuki->purification analogs Library of Analogs purification->analogs kinase_assay Kinase Inhibition Assay (IC50 Determination) analogs->kinase_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay Cell-based Assays (e.g., Cytotoxicity) cell_assay->sar_analysis

Caption: Workflow for synthesis and biological evaluation of analogs.

Signaling Pathway Context: p38 MAP Kinase Inhibition

Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[2] The dysregulation of the p38 pathway is implicated in a range of inflammatory diseases.[2]

p38_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 transcription_factors Transcription Factors (e.g., ATF2, NF-κB) p38->transcription_factors inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) transcription_factors->inflammation inhibitor This compound Analog (Inhibitor) inhibitor->p38 Inhibition

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. The strategic positioning of the 2-amino, 4-bromo, and 5-methyl groups provides a rich platform for synthetic diversification and the optimization of biological activity. Through systematic modifications, particularly at the 4-position via cross-coupling reactions, it is possible to generate potent and selective inhibitors targeting a range of kinases implicated in various diseases. The insights and protocols provided in this guide offer a foundation for the rational design and evaluation of the next generation of therapeutics based on this promising scaffold.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 4-Bromo-5-methylpyridin-2-amine Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for validating the therapeutic potential of novel compounds derived from the 4-Bromo-5-methylpyridin-2-amine scaffold. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of targeted therapies.[1] This document moves beyond theoretical potential to outline the critical experimental cascade, from initial biochemical assays to preclinical in vivo evaluation, necessary to identify and advance a lead candidate. We will focus on the context of kinase inhibition, a major application for this class of compounds, to illustrate a robust validation strategy.[1][2]

Part 1: The In Vitro Validation Cascade: From Target to Cell

The initial phase of validation aims to confirm that a derivative can engage its intended molecular target and elicit a desired biological response in a controlled cellular environment.[3][4] This is a crucial triaging stage to eliminate compounds with insufficient activity before committing to more resource-intensive preclinical studies.[3]

Rationale for Target Selection: Kinase Inhibition

The 2-aminopyridine core is a well-established and privileged structure for the development of kinase inhibitors, largely due to its ability to form key hydrogen-bonding interactions within the ATP-binding pocket of these enzymes.[2][5] Dysregulation of protein kinases is a hallmark of many cancers, making them high-value therapeutic targets. For this guide, we will use Polo-like kinase 4 (PLK4) as an exemplar target. PLK4 is a master regulator of centriole duplication, and its overexpression in various cancers is linked to tumorigenesis, making it a compelling target for anticancer drug development.[6][7] Derivatives of this compound can be rationally designed to fit into the ATP-binding site of PLK4, preventing its function and disrupting the cancer cell cycle.

Primary Biochemical Assay: Direct Target Engagement

The first critical experiment is to determine if the synthesized derivatives directly inhibit the activity of the purified target enzyme. A luminescence-based kinase assay is a common high-throughput method.

Experimental Protocol: In Vitro PLK4 Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of the test derivatives (e.g., in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

    • Reconstitute purified, active PLK4 enzyme and its specific substrate in kinase assay buffer.

    • Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent contains luciferase and luciferin.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solutions to the wells of a 384-well white assay plate. Include wells for a positive control (a known PLK4 inhibitor like Centrinone) and a negative control (DMSO vehicle).

    • Add 10 µL of the PLK4 enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for PLK4 to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at 30°C for 1 hour. The active PLK4 will consume ATP during substrate phosphorylation.

  • Signal Detection:

    • Add 25 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luciferase reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader. The signal is inversely proportional to PLK4 activity (less ATP remaining = more kinase activity = lower signal).

  • Data Analysis:

    • Normalize the data using the high (DMSO) and low (positive control) signals.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis prep_comp 1. Prepare Compound Dilution Series add_comp 4. Add Compounds to Plate prep_comp->add_comp prep_enz 2. Prepare Enzyme, Substrate & ATP add_enz 5. Add Enzyme/ Substrate Mix prep_enz->add_enz prep_det 3. Prepare Detection Reagent add_det 8. Add Detection Reagent prep_det->add_det add_comp->add_enz add_atp 6. Initiate Reaction with ATP add_enz->add_atp incubate 7. Incubate (30°C, 1h) add_atp->incubate incubate->add_det read_lum 9. Measure Luminescence add_det->read_lum calc_ic50 10. Calculate IC50 read_lum->calc_ic50

Workflow for an in vitro kinase inhibition assay.
Secondary Cellular Assay: Measuring Antiproliferative Effects

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex cellular milieu to be therapeutically useful.[8][9] A cell viability assay is the standard secondary screen to confirm on-target cellular activity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture a relevant human cancer cell line known to express the target kinase (e.g., MCF-7 breast cancer cells) under standard conditions (37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase and perform a cell count.

  • Cell Plating:

    • Seed the cells into a 96-well clear-bottom, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds, a positive control (e.g., a known cytotoxic agent or Centrinone), and a vehicle control (DMSO) in culture medium.

    • Add 100 µL of the compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.

    • Incubate the plate for 72 hours.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence. The signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the 50% growth inhibition (GI50) or IC50 value.

Comparative Data Analysis: In Vitro Performance

The primary goal is to identify derivatives with high on-target potency (low PLK4 IC50) that translates to effective growth inhibition in cancer cells (low MCF-7 GI50).

Table 1: Comparative In Vitro Activity of this compound Derivatives

Compound Target: PLK4 IC50 (nM) Cellular: MCF-7 GI50 (nM) Selectivity Window (GI50 / IC50)
Derivative A 8 35 4.4
Derivative B 150 2,500 16.7
Alternative Scaffold C 25 800 32.0

| Centrinone (Control) | 6.7[7] | 28[7] | 4.2 |

Data are hypothetical and for illustrative purposes.

Interpretation: Derivative A shows excellent on-target potency and strong cellular activity, comparable to the known inhibitor Centrinone. Its low selectivity window suggests the cellular effect is likely driven by PLK4 inhibition. Derivative B is significantly less potent. Alternative Scaffold C, while a decent enzyme inhibitor, shows poor translation to cellular activity, suggesting potential issues with cell permeability or efflux. Based on this data, Derivative A is the superior candidate to advance to in vivo testing.

Part 2: In Vivo Validation: Efficacy in a Preclinical Model

Demonstrating efficacy and safety in a living organism is the definitive preclinical step.[10][11] The human tumor xenograft model is a widely accepted standard for evaluating the antitumor potential of novel compounds.[12][13]

Rationale for Model Selection: Human Tumor Xenograft

In this model, human cancer cells (e.g., MCF-7) are implanted into immunodeficient mice. This allows the tumor to grow in a complex in vivo environment, enabling the assessment of a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (tumor growth inhibition) simultaneously.

Experimental Protocol: Xenograft Efficacy Study
  • Animal Acclimation and Tumor Implantation:

    • Acclimate female immunodeficient mice (e.g., NOD/SCID) for at least one week.

    • Implant MCF-7 cells, mixed with Matrigel, subcutaneously into the right flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Study Initiation and Randomization:

    • When tumors reach a mean volume of approximately 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).

    • Groups should include: Vehicle Control (e.g., saline or a specific formulation vehicle), Positive Control (a standard-of-care drug for breast cancer), and Test Compound groups (e.g., Derivative A at 10, 30, and 100 mg/kg).

  • Compound Administration and Monitoring:

    • Administer the compounds daily via a clinically relevant route, such as oral gavage (p.o.).

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record animal body weights twice weekly as a general indicator of toxicity.

    • Observe animals daily for any clinical signs of distress or toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[12][13]

    • At the endpoint, euthanize the animals, and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis).

In Vivo Study Workflow

G acclimate 1. Animal Acclimation implant 2. Tumor Cell Implantation acclimate->implant monitor_growth 3. Monitor Tumor Growth implant->monitor_growth randomize 4. Randomize into Treatment Groups monitor_growth->randomize treat 5. Daily Compound Administration randomize->treat monitor_efficacy 6. Monitor Tumor Vol. & Body Weight (2x/wk) treat->monitor_efficacy endpoint 7. Study Endpoint Reached monitor_efficacy->endpoint Tumor > 2000mm³ or Day 28 collect 8. Euthanize & Collect Tissues endpoint->collect

Workflow for an in vivo xenograft efficacy study.
Comparative Data Analysis: In Vivo Efficacy

The key metrics are Tumor Growth Inhibition (TGI) and the change in body weight, which indicates tolerability.

Table 2: Comparative In Vivo Efficacy of Derivative A in MCF-7 Xenograft Model

Treatment Group Dose (mg/kg, p.o.) Final Tumor Volume (mm³, Mean ± SEM) % TGI Body Weight Change (%)
Vehicle Control - 1850 ± 210 - +2.5
Derivative A 30 740 ± 95 60 -1.8
Derivative A 100 278 ± 55 85 -4.5

| Competitor Drug | 50 | 685 ± 88 | 63 | -8.2 |

Data are hypothetical and for illustrative purposes. % TGI = 100 x (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]).

Interpretation: Derivative A demonstrates a clear dose-dependent antitumor effect, with significant tumor growth inhibition (85%) at the 100 mg/kg dose. Importantly, this efficacy is achieved with minimal impact on body weight, suggesting good tolerability compared to the competitor drug, which shows similar efficacy but greater toxicity. This combination of high efficacy and good tolerability makes Derivative A a very promising therapeutic candidate.

Part 3: Elucidating the Mechanism of Action

Connecting the macroscopic in vivo efficacy back to the molecular target provides a cohesive and compelling case for the compound's therapeutic potential.

Visualizing the Signaling Pathway

Inhibition of PLK4 by our derivatives is expected to prevent the phosphorylation of its downstream targets, which are essential for centriole duplication. This disruption leads to an abnormal number of centrioles, causing mitotic errors, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[6]

G cluster_pathway PLK4 Signaling Pathway in Centriole Duplication PLK4 PLK4 Kinase STIL STIL/Ana2 PLK4->STIL phosphorylates Arrest Mitotic Arrest & Apoptosis PLK4->Arrest CEP135 CEP135 STIL->CEP135 regulates SAK CEP152/Sas-4 SAK->PLK4 recruits Downstream Downstream Effectors CEP135->Downstream Duplication Centriole Duplication Downstream->Duplication Inhibitor 4-Bromo-5-methylpyridin- 2-amine Derivative Inhibitor->PLK4 INHIBITS

Inhibition of the PLK4 signaling pathway by a lead derivative.

Conclusion

This guide has detailed a rigorous, multi-stage validation process for assessing the therapeutic potential of novel this compound derivatives. By systematically progressing from a primary biochemical screen to cellular assays and culminating in a definitive in vivo efficacy model, researchers can build a robust data package. The hypothetical Derivative A illustrates an ideal candidate profile: high target potency, effective translation to cellular activity, and significant, well-tolerated antitumor efficacy in a preclinical model. This structured approach, grounded in sound scientific principles and objective data comparison, is essential for identifying and advancing the next generation of targeted therapies into clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 4-Bromo-5-methylpyridin-2-amine, a halogenated pyridine derivative commonly utilized in complex organic synthesis within research and drug development. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a culture of safety and deep understanding, moving beyond simple instruction to instill field-proven best practices.

Hazard Identification and Immediate Risk Assessment

Before any handling or disposal procedures begin, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always available, data from close structural analogues, such as 2-Amino-5-bromo-4-methylpyridine, provide a strong basis for risk assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

Key Safety and Hazard Data (Based on Structural Analogues)

PropertyValue / ClassificationSource
GHS Pictogram Irritant[1][2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Physical State Solid, typically a light-yellow crystalline powder.[3][4]
Primary Routes of Exposure Inhalation, skin contact, eye contact.[3][5][6]

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately and thoroughly with soap and water. If irritation persists, seek medical advice.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound and its waste.

  • Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes or airborne particles.[7]

  • Hand Protection: Chemically resistant nitrile rubber gloves are mandatory. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[1][7]

  • Body Protection: A fully buttoned laboratory coat must be worn to protect the skin.[7]

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[3][7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[1][8]

3.1. Waste Segregation and Collection

  • Principle: To prevent dangerous reactions and ensure proper disposal, hazardous waste must be kept separate from non-hazardous trash and other chemical waste streams.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for "this compound" and its associated contaminated materials (e.g., weighing papers, contaminated wipes, and gloves).[1]

    • Using a dedicated scoop or spatula, carefully transfer the solid waste into the designated container.

    • Avoid any actions that could generate dust, such as crushing larger pieces or dropping the material from a height.[1]

3.2. Containerization and Labeling

  • Principle: Proper containment and clear labeling are legally required and critical for the safety of all personnel, including those who will handle the waste downstream.

  • Procedure:

    • The waste container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, sealable lid.[1][9]

    • Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.[9]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[1]

3.3. Temporary Storage

  • Principle: Safe temporary storage prevents accidental spills, exposure, and reactions with incompatible materials.

  • Procedure:

    • Once sealed, store the waste container in a designated, well-ventilated waste accumulation area.[1][9]

    • This area should be secure, clearly marked, and segregated from incompatible materials, particularly strong oxidizing agents and acids.[9]

3.4. Final Disposal

  • Principle: As a regulated hazardous waste, the final disposal must be handled by professionals to ensure environmental protection and regulatory compliance.

  • Procedure:

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[1]

    • The standard and required method for disposal of pyridine-based compounds is high-temperature incineration in a facility equipped with appropriate flue gas scrubbing technology to neutralize hazardous combustion byproducts like nitrogen oxides.[8][10][11]

Spill Management Protocol

Accidental spills require a calm and immediate response. The procedure differs based on the spill's magnitude.

  • Small Spill (manageable within 10 minutes):

    • Ensure appropriate PPE is worn, including respiratory protection if necessary.[9]

    • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into the designated hazardous waste container.[1][9] Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spill:

    • Immediately evacuate all personnel from the affected area.[9]

    • Secure the area and prevent re-entry.

    • Notify your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[9]

Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Protocol cluster_contingency Contingency Plan start Identify Waste: This compound hazards Assess Hazards (Irritant: Skin, Eye, Respiratory) start->hazards spill Spill Occurs? start->spill ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) hazards->ppe segregate Segregate Waste (Dedicated Container) ppe->segregate containerize Containerize & Label ('Hazardous Waste', Chemical Name) segregate->containerize storage Store in Designated Area (Ventilated, Secure) containerize->storage pickup Arrange Professional Pickup (Licensed Contractor) storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal spill->segregate No small_spill Small Spill: Absorb, Collect as Waste, Decontaminate Area spill->small_spill Yes (Small) large_spill Large Spill: Evacuate, Secure Area, Call EH&S/Emergency spill->large_spill Yes (Large)

Caption: Disposal workflow for this compound.

By integrating a deep understanding of the chemical's hazards with these rigorous, step-by-step protocols, research professionals can ensure a safe laboratory environment and maintain full compliance with all waste disposal regulations.

References

Navigating the Safe Handling of 4-Bromo-5-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are daily occurrences. Among these, functionalized pyridine derivatives are a cornerstone, serving as vital building blocks for a vast array of therapeutic agents. 4-Bromo-5-methylpyridin-2-amine is one such compound, whose structural motifs suggest potential utility in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Given the absence of a dedicated SDS, a conservative risk assessment based on analogous pyridine derivatives is crucial. Compounds such as 2-Amino-5-bromo-4-methylpyridine and other aminopyridines are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance with similar potential health effects.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Based on these potential hazards, the Globally Harmonized System (GHS) pictograms that should be associated with this compound are the irritant (exclamation mark) and potentially the health hazard pictograms.[3]

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure to the chemical. Engineering controls are the most effective means to achieve this.

  • Chemical Fume Hood: All work involving the handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning and certified chemical fume hood.[4][5] This is critical to prevent the inhalation of any dust or vapors.[4][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[6][7]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the workstation.[8][9]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The appropriate selection and use of PPE are non-negotiable when handling potentially hazardous chemicals. The following table outlines the minimum PPE requirements for handling this compound.

PPE ItemSpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[4]The inner glove provides protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[6]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[10]Protects the eyes from splashes of liquids or airborne particles of the solid compound. A face shield offers additional protection for the entire face.
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat.[8]Prevents contact of the chemical with the skin and personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts may be necessary if there is a risk of exceeding exposure limits or during spill cleanup.[4][10]This should be a last line of defense after engineering controls have been optimized.

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer) Don3->Don4 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is fundamental to laboratory safety.

Handling:

  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.[9][10]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]

  • Container Management: Keep containers tightly closed when not in use.[11][12] Ground and bond containers when transferring material to prevent static discharge.[7]

Storage:

  • Location: Store in a cool, dry, and well-ventilated area.[6][12]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[5] For highly toxic materials, a "HIGHLY ACUTE TOXIN" label should be used.[12]

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is crucial.

Spill Cleanup:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[4]

  • Alert: Notify colleagues and the laboratory supervisor.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.[11]

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the spill. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[1]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Waste Disposal: A Cradle-to-Grave Responsibility

The disposal of this compound and its containers must be handled with the same level of care as its use.

  • Waste Collection: All waste materials, including the pure compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][12]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[1][2]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[2]

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Waste Generation Collect Collect in Labeled Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Materials Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Contact Contact EHS for Pickup Store->Contact End Proper Disposal Contact->End

Caption: Step-by-step workflow for the proper disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.